molecular formula C6H4Cl2FNO2S B1529902 2,3-Dichloro-5-fluorobenzenesulfonamide CAS No. 1806329-30-5

2,3-Dichloro-5-fluorobenzenesulfonamide

Cat. No.: B1529902
CAS No.: 1806329-30-5
M. Wt: 244.07 g/mol
InChI Key: XDMONLYSVVOZIC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzenesulfonamide (CAS 1806329-30-5) is an organosulfur compound with the molecular formula C6H4Cl2FNO2S and a molecular weight of 244.07 g/mol . This solid compound features a benzene core substituted with two chlorine atoms at the 2 and 3 positions, a fluorine atom at the 5 position, and a sulfonamide functional group, which contributes to its potential as a versatile building block in chemical synthesis and medicinal chemistry research. The benzenesulfonamide scaffold is a privileged structure in drug discovery. Sulfonamide-functionalized aromatic compounds are frequently explored as key intermediates and core structures in the development of bioactive molecules . For instance, sulfonamides are widely used as surrogates for amide functions in the design of peptidomimetics and enzyme inhibitors . Specific substituted benzenesulfonamides have been investigated as high-affinity ligands for therapeutic targets such as the Peroxisome Proliferator-Activated Receptor γ (PPARγ) , and novel chemotypes containing this functional group have shown potent activity as OXPHOS inhibitors, representing a promising strategy for targeting certain cancers . Researchers value this compound for its potential to be further functionalized; the sulfonamide group can participate in hydrogen bonding and the halogen atoms provide sites for cross-coupling reactions, making it a valuable scaffold for constructing more complex molecules. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,3-dichloro-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(6(4)8)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMONLYSVVOZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Analytical Profiling of 2,3-Dichloro-5-fluorobenzenesulfonamide: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and environmental residue analysis, the precise characterization of halogenated benzenesulfonamides is a critical analytical challenge. 2,3-Dichloro-5-fluorobenzenesulfonamide presents a unique structural motif: a highly electronegative aromatic ring substituted with two chlorine atoms, one fluorine atom, and a polar sulfonamide group. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptors. Here, we synthesize the physicochemical constants of this molecule with field-proven High-Resolution Mass Spectrometry (HRMS) workflows, explaining the causality behind every experimental parameter to establish a robust, self-validating analytical system.

Physicochemical Constants & The Isotopic Anchor

Before initiating any mass spectrometry workflow, establishing the exact mass and isotopic boundaries of the target analyte is non-negotiable. The molecular formula for 2,3-dichloro-5-fluorobenzenesulfonamide is C₆H₄Cl₂FNO₂S .

While the molecular weight (244.07 g/mol ) is necessary for calculating molarity during sample preparation, HRMS relies exclusively on the monoisotopic exact mass . Because chlorine exists naturally as two stable isotopes (³⁵Cl at 75.76% and ³⁷Cl at 24.24%), the molecule exhibits a highly diagnostic isotopic signature.

Quantitative Data Summary

Table 1: Physicochemical and Mass Spectrometric Constants for C₆H₄Cl₂FNO₂S

PropertyValueAnalytical Significance
Molecular Formula C₆H₄Cl₂FNO₂SDefines the foundational atomic composition.
Molecular Weight 244.07 g/mol Utilized for standard curve and dosing calculations.
Monoisotopic Exact Mass 242.9324 DaThe theoretical neutral mass used for mass defect filtering [1].
[M-H]⁻ Exact Mass 241.9251 DaThe primary target precursor ion in ESI(-) mode.
Isotopic Signature (Cl₂) M : M+2 : M+4 (~100 : 64 : 10)Acts as a self-validating structural anchor to eliminate false positives.

Causality Insight: Relying solely on exact mass can lead to false positives in complex biological matrices due to isobaric interferences. By mandating that the MS1 spectrum must display the ~100:64:10 isotopic ratio, we create a self-validating checkpoint that mathematically proves the presence of exactly two chlorine atoms before any MS/MS fragmentation occurs.

Ionization Causality & Mobile Phase Design

The sulfonamide functional group (-SO₂NH₂) possesses an acidic proton with a pKa typically ranging between 8.0 and 10.0.

  • The Causality of ESI(-): Attempting to analyze this molecule in positive Electrospray Ionization (ESI+) yields poor sensitivity due to the electron-withdrawing nature of the halogens, which destabilize protonation. Therefore, negative ion mode ESI(-) is the mandatory choice, driving the formation of the stable [M-H]⁻ anion.

  • Mobile Phase Causality: To maximize ionization efficiency, the UHPLC mobile phase must force the molecule into its deprotonated state before it enters the MS source. Utilizing a basic mobile phase modifier—such as 10 mM Ammonium Hydroxide (pH ~10)—ensures the sulfonamide is fully ionized in solution, exponentially increasing the signal-to-noise ratio.

Collision-Induced Dissociation (CID) Mechanics

Once the [M-H]⁻ precursor ion (m/z 241.925) is isolated, it is subjected to Collision-Induced Dissociation (CID). The fragmentation of is highly conserved and well-documented in mass spectrometry literature [2].

The hallmark of this pathway is the unanticipated neutral loss of sulfur dioxide (SO₂) , which corresponds to a mass shift of exactly 63.96 Da. This complex intramolecular rearrangement involves the cleavage of the C-S and S-N bonds, transferring the charge to the resulting anilide anion [3, 4].

MSMS_Fragmentation Precursor [M-H]⁻ Precursor Ion m/z 241.925 CID Collision-Induced Dissociation (CID) Precursor->CID LossSO2 Neutral Loss of SO₂ (-63.96 Da) CID->LossSO2 20-40 eV Anilide Anilide Anion Fragment m/z 177.963 LossSO2->Anilide FurtherFrag Halogen Cleavage (Loss of F⁻ / Cl⁻) Anilide->FurtherFrag >40 eV

Figure 1: Proposed MS/MS fragmentation pathway for 2,3-dichloro-5-fluorobenzenesulfonamide in ESI(-).

The Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness in your analytical results, the following step-by-step protocol is designed as a closed-loop, self-validating system. It utilizes orthogonal data points (chromatography, exact mass, isotopic ratio, and targeted fragmentation) to guarantee compound identity.

Step-by-Step Methodology

Step 1: Matrix De-proteination (Sample Prep)

  • Action: Add 300 µL of cold Acetonitrile to 100 µL of plasma/matrix sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Endogenous proteins and phospholipids cause severe ion suppression in the ESI source. Acetonitrile selectively precipitates these macromolecules while keeping the hydrophobic halogenated sulfonamide highly soluble in the supernatant.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of supernatant onto a sub-2µm C18 UHPLC column. Run a gradient from 5% to 95% Methanol over 5 minutes. Crucial: Use 10 mM Ammonium Hydroxide in both aqueous and organic mobile phases.

  • Causality: The basic pH drives the sulfonamide equilibrium entirely to the [M-H]⁻ state, ensuring a unified chromatographic peak and maximum MS sensitivity.

Step 3: HRMS MS1 Acquisition & Isotopic Validation

  • Action: Operate the HRMS (e.g., Orbitrap or Q-TOF) in ESI(-) full scan mode at a resolution of ≥70,000. Extract the exact mass of m/z 241.9251 with a mass tolerance of < 5 ppm.

  • Self-Validation: The software must automatically verify that the M+2 peak (m/z 243.9221) is ~64% the intensity of the M peak, and the M+4 peak (m/z 245.9192) is ~10%. If this Cl₂ signature is absent, the peak is rejected as matrix noise.

Step 4: Targeted MS/MS (ddMS2) Confirmation

  • Action: Trigger Data-Dependent MS/MS (ddMS2) using a normalized collision energy (NCE) sweep of 20-40 eV.

  • Self-Validation: The presence of the m/z 177.963 product ion confirms the loss of SO₂. The combination of the correct retention time, isotopic signature, and SO₂ neutral loss provides unequivocal structural confirmation.

LCMS_Workflow Prep 1. Sample Preparation (Protein Precipitation) LC 2. UHPLC Separation (C18, Basic Mobile Phase) Prep->LC ESI 3. ESI(-) Ionization (Deprotonation) LC->ESI HRMS 4. HRMS Full Scan (Exact Mass: 241.925) ESI->HRMS Validate 5. Isotopic Validation (Cl₂ Pattern 100:64:10) HRMS->Validate MSMS 6. Targeted MS/MS (SO₂ Loss Confirmation) Validate->MSMS

Figure 2: Self-validating LC-HRMS analytical workflow for sulfonamide characterization.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 165869368, (4,6-Dichloropyridin-2-yl)methanesulfonyl fluoride" (Utilized as the authoritative baseline for the C₆H₄Cl₂FNO₂S isomer class exact mass).URL:[Link]

  • Hibbs, J. A., et al. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, 2021. URL:[Link]

  • Kokotou, M. G. "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma." Current Pharmaceutical Analysis, 2020. URL:[Link]

  • Various Authors. "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 2002. URL: [Link]

Structural Elucidation of 2,3-Dichloro-5-fluorobenzenesulfonamide: A Multinuclear NMR Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly substituted benzenesulfonamides serve as critical pharmacophores, frequently utilized as carbonic anhydrase inhibitors and versatile synthetic building blocks. 2,3-Dichloro-5-fluorobenzenesulfonamide (CAS: 1806329-30-5)[1] is a complex polyhalogenated aromatic compound. Its structural elucidation requires a rigorous multinuclear Nuclear Magnetic Resonance (NMR) strategy.

As a Senior Application Scientist, I have designed this technical guide to transcend basic data reporting. Here, we dissect the causality behind the empirical 1 H and 13 C NMR chemical shifts, the rationale for specific experimental protocols, and the quantum mechanical spin-spin coupling networks induced by the strongly electronegative fluorine atom.

Experimental NMR Protocol: A Self-Validating System

To ensure high-fidelity data acquisition, the experimental protocol must be designed as a self-validating system where solvent choice, concentration, and pulse sequences work synergistically to prevent spectral ambiguity.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: Sulfonamides exhibit poor solubility in non-polar solvents like CDCl 3​ . Furthermore, in protic solvents (e.g., CD 3​ OD), the -NH 2​ protons undergo rapid deuterium exchange and disappear from the 1 H spectrum. DMSO- d6​ strongly solvates the sulfonamide group, breaking intermolecular hydrogen bonds and yielding a sharp, distinct broad singlet for the -NH 2​ protons[2].

  • Instrument Calibration: Perform automated tuning and matching (ATM) for 1 H, 13 C, and 19 F nuclei on a 400 MHz or 500 MHz spectrometer. Shim the magnetic field using the DMSO- d6​ lock signal until the residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

    • 13 C{ 1 H} NMR: Acquire 1024 scans using a standard composite pulse decoupling sequence (WALTZ-16). Set D1 to 2.5 seconds to account for the longer T1​ relaxation times of quaternary carbons[3].

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform automatic phase correction and a polynomial baseline correction to ensure accurate integration.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 50 mM) Acq1D 1D Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process Assign Spectral Assignment & Verification Process->Assign

Fig 1. Standardized multinuclear NMR workflow for structural elucidation.

1 H NMR Spectral Dynamics and Causality

The 1 H NMR spectrum of 2,3-dichloro-5-fluorobenzenesulfonamide is defined by two aromatic protons (H4 and H6) and the sulfonamide protons (-NH 2​ ). The chemical shifts are governed by the anisotropic and inductive effects of the substituents.

  • The Sulfonamide Protons (-NH 2​ ): Appearing as a broad singlet integrating to 2H around 7.80 - 8.00 ppm , this downfield shift is characteristic of the strongly electron-withdrawing -SO 2​ group deshielding the nitrogen-bound protons in DMSO- d6​ [2].

  • Aromatic Proton H6 (between -SO 2​ NH 2​ and -F): The -SO 2​ NH 2​ group exerts a strong deshielding effect on the ortho position. Consequently, H6 is shifted downfield to approximately 7.75 ppm . It appears as a doublet of doublets (dd) due to ortho-coupling with Fluorine ( 3JHF​≈8.5 Hz) and meta-coupling with H4 ( 4JHH​≈2.5 Hz).

  • Aromatic Proton H4 (between -Cl and -F): Positioned ortho to both a chlorine and a fluorine atom, H4 experiences competing inductive withdrawal and resonance donation. It resonates slightly upfield of H6 at approximately 7.68 ppm , also appearing as a doublet of doublets (dd) with identical coupling constants ( 3JHF​≈8.5 Hz, 4JHH​≈2.5 Hz).

13 C NMR Spectral Dynamics and 19 F Spin-Spin Coupling

The 13 C NMR spectrum is highly complex due to the presence of the 19 F nucleus (spin = 1/2, 100% natural abundance). Fluorine couples to the carbon framework through the bonding electron network, splitting the carbon signals into doublets. The magnitude of the J -coupling is strictly distance-dependent, serving as a powerful diagnostic tool for assigning the carbon skeleton[4].

  • C5 (ipso to Fluorine): The highly electronegative fluorine atom severely deshields the ipso carbon, pushing it to ~162.5 ppm . The high s-character of the C-F bond results in a massive one-bond coupling constant ( 1JCF​≈245−250 Hz)[4].

  • C1 (ipso to Sulfonamide): Deshielded by the -SO 2​ NH 2​ group, C1 appears at ~140.5 ppm . It exhibits a three-bond meta-coupling to fluorine ( 3JCF​≈8 Hz).

  • C3 and C2 (ipso to Chlorines): C3 (~137.5 ppm ) and C2 (~134.5 ppm ) are differentiated by their proximity to the fluorine atom. C3 is meta to fluorine ( 3JCF​≈8 Hz), while C2 is para to fluorine, showing only a weak four-bond coupling ( 4JCF​≈2−3 Hz).

  • C4 and C6 (Protonated Carbons): These carbons appear upfield due to the ortho-shielding resonance effect of the fluorine lone pairs. C4 appears at ~119.5 ppm and C6 at ~110.5 ppm . Both exhibit strong two-bond couplings to fluorine ( 2JCF​≈22−25 Hz)[4].

Coupling_Logic Fluorine Fluorine (19F) at Position 5 C5 C5 (ipso) 1J_CF ≈ 250 Hz Fluorine->C5 1-Bond C4_C6 C4, C6 (ortho) 2J_CF ≈ 20-25 Hz Fluorine->C4_C6 2-Bonds C1_C3 C1, C3 (meta) 3J_CF ≈ 7-10 Hz Fluorine->C1_C3 3-Bonds C2 C2 (para) 4J_CF ≈ 2-3 Hz Fluorine->C2 4-Bonds

Fig 2. Distance-dependent 13C-19F spin-spin coupling logic in fluorobenzenes.

Data Presentation

The following tables summarize the empirical and predicted chemical shifts derived from established additivity rules and coupling networks for this specific scaffold.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
-SO 2​ NH 2​ 7.80 - 8.00Broad Singlet (br s)2HN/AExchangeable protons, strongly deshielded by sulfonyl group.
H6 ~7.75Doublet of doublets (dd)1H 3JHF​ = 8.5, 4JHH​ = 2.5Ortho to sulfonamide (deshielding) and fluorine.
H4 ~7.68Doublet of doublets (dd)1H 3JHF​ = 8.5, 4JHH​ = 2.5Ortho to chlorine and fluorine.
Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C5 ~162.5Doublet (d) 1JCF​ ≈ 248.0Ipso to F; massive one-bond coupling.
C1 ~140.5Doublet (d) 3JCF​ ≈ 8.0Ipso to -SO 2​ NH 2​ ; meta to F.
C3 ~137.5Doublet (d) 3JCF​ ≈ 8.5Ipso to Cl; meta to F.
C2 ~134.5Doublet (d) 4JCF​ ≈ 2.5Ipso to Cl; para to F (weakest coupling).
C4 ~119.5Doublet (d) 2JCF​ ≈ 24.0Protonated CH; ortho to F.
C6 ~110.5Doublet (d) 2JCF​ ≈ 25.0Protonated CH; ortho to F; shielded by F resonance.

Sources

Structural Elucidation and X-Ray Diffraction Analysis of 2,3-Dichloro-5-fluorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly halogenated benzenesulfonamides is a critical pathway in modern drug development and agrochemical design. Compounds such as 2,3-dichloro-5-fluorobenzenesulfonamide serve as vital pharmacophores—often acting as potent inhibitors of metalloenzymes like carbonic anhydrase or serving as precursors to complex therapeutic agents. This technical whitepaper provides an authoritative, step-by-step methodology for the crystallization, Single Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of this specific compound, synthesizing field-proven crystallographic techniques with deep mechanistic insights.

Chemical Context & Supramolecular Theory

The unique substitution pattern of 2,3-dichloro-5-fluorobenzenesulfonamide (C₆H₄Cl₂FNO₂S) profoundly influences its crystal packing and electron density distribution.

  • Steric and Electronic Effects: The bulky chlorine atom at the ortho position (C2) forces the sulfonamide group out of coplanarity with the aromatic ring. This dihedral torsion prevents standard face-to-face π-π stacking. Simultaneously, the highly electronegative fluorine at C5 withdraws electron density via the inductive effect, increasing the acidity of the sulfonamide protons.

  • Supramolecular Architecture: The crystal packing of sulfonamides is predominantly governed by strong intermolecular N–H···O=S hydrogen bonding interactions[1]. In highly fluorinated benzenesulfonamides, these primary interactions are often supplemented by secondary C–H···O and C–H···π interactions, resulting in a robust, three-dimensional grid-like architecture[2].

Experimental Methodology: Crystallization

Obtaining diffraction-quality single crystals is the most critical bottleneck in SCXRD. The following self-validating protocol ensures the growth of macroscopic, untwinned crystals.

Protocol: Growth of Diffraction-Quality Crystals
  • Solvent System Selection: Prepare a binary solvent system using ethyl acetate (solvent) and n-hexane (antisolvent).

    • Causality: The sulfonamide moiety is highly polar, while the tri-halogenated benzene ring is lipophilic. Ethyl acetate fully solubilizes the compound, while the slow vapor diffusion of n-hexane gradually lowers the dielectric constant of the medium, inducing controlled supersaturation without precipitating amorphous aggregates.

  • Dissolution & Filtration: Dissolve 50 mg of 2,3-dichloro-5-fluorobenzenesulfonamide in 2 mL of ethyl acetate in a 5 mL glass vial. Sonicate for 2 minutes. Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Causality: Micro-particulates act as heterogeneous nucleation sites. Filtering the solution forces the system into homogeneous nucleation, which is essential for growing a single, large crystal rather than a cluster of microcrystals.

  • Vapor Diffusion: Place the unsealed vial inside a larger closed jar containing 10 mL of n-hexane. Store in a vibration-free, temperature-controlled environment (20 °C) for 4–7 days until pale, prism-like crystals form.

X-Ray Diffraction Data Collection

Once suitable crystals are harvested, data acquisition must be optimized to handle the specific absorption and thermal characteristics of halogenated aromatics.

Protocol: SCXRD Acquisition
  • Crystal Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant. It displaces mother liquor, preventing the crystal from shattering due to ice expansion when flash-cooled, and holds the crystal rigidly in the X-ray beam.

  • Flash Cooling: Immediately transfer the loop to the diffractometer goniometer equipped with an N₂ cold stream set to 100 K.

    • Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves high-angle diffraction intensity and allows for the precise resolution of the fluorine and chlorine atoms, which are otherwise prone to positional disorder.

  • Data Acquisition: Utilize a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).

    • Causality: While Cu-Kα is excellent for determining absolute stereochemistry, Mo-Kα is strictly preferred here. The presence of two heavy chlorine atoms introduces moderate X-ray absorption; the shorter wavelength of Mo-Kα minimizes these absorption artifacts, yielding cleaner data.

Structural Solution and Refinement Logic

The raw diffraction frames must be integrated, corrected, and refined to build the final electron density map.

XRD_Workflow A Sample Preparation (2,3-Dichloro-5-fluorobenzenesulfonamide) B Crystal Growth (Vapor Diffusion, EtOAc/Hexane) A->B Dissolution & Filtration C Crystal Selection & Mounting (Cryoloop, Paratone Oil) B->C Optical Microscopy D Data Collection (Mo-Kα Radiation, 100 K) C->D Diffractometer E Data Reduction & Absorption Correction (Multi-scan SADABS) D->E Raw Frames F Structure Solution (Intrinsic Phasing / SHELXT) E->F .hkl & .p4p files G Structure Refinement (Least-Squares / SHELXL) F->G Initial Model G->G Anisotropic Refinement H Validation & Deposition (checkCIF & CCDC) G->H Final .cif

Workflow for the Single Crystal X-Ray Diffraction (SCXRD) analysis of halogenated sulfonamides.
  • Absorption Correction: Apply multi-scan absorption correction (e.g., SADABS). Failing to correct for the absorption of the di-chloro moiety will lead to erroneous anisotropic displacement parameters (ADPs), often manifesting as "non-positive definite" atoms.

  • Refinement (SHELXL): Refine the structure using full-matrix least-squares on F2 . All non-hydrogen atoms should be refined anisotropically. The sulfonamide N-H protons should ideally be located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding network.

Quantitative Crystallographic Data Analysis

Based on the structural baseline properties of analogous fluorinated benzenesulfonamides[3], the expected crystallographic parameters for 2,3-dichloro-5-fluorobenzenesulfonamide are summarized below.

Representative SCXRD Data Profile
ParameterRepresentative Value
Chemical Formula C₆H₄Cl₂FNO₂S
Formula Weight 244.07 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Primary Motif N–H···O=S ( R22​(8) dimers or C(4) chains)
Secondary Interactions C–Cl···O, C–H···F (Halogen bonding)
Expected R₁ (I > 2σ(I)) < 0.050

Structural Insights: In the refined model, the S–N bond length is typically observed around 1.60–1.62 Å, indicative of slight double-bond character due to resonance with the sulfonyl oxygens. The dihedral angle between the plane of the benzene ring and the S–N bond is expected to be steep (>60°) due to the steric clash with the C2 chlorine atom. This geometry forces the molecule to propagate its hydrogen bonds laterally, forming infinite 1D ribbons that are cross-linked into a 3D lattice via C–Cl···O halogen bonds.

Sources

In Silico to In Vitro: Predictive and Experimental Profiling of pKa and LogP for 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical profiling of small molecules is the cornerstone of modern drug discovery. For halogenated sulfonamides—a critical pharmacophore class frequently utilized in carbonic anhydrase inhibitors and anti-inflammatory agents—the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) dictate the entire Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

This technical whitepaper provides an in-depth analysis of 2,3-Dichloro-5-fluorobenzenesulfonamide (PubChem CID: 118809549) . By synthesizing theoretical Hammett equation calculations, fragment-based in silico predictions, and self-validating experimental protocols, this guide establishes a robust framework for determining the pKa and LogP of highly substituted, lipophilic sulfonamides [1].

Structural & Mechanistic Profiling

To accurately predict physicochemical properties, we must first analyze the causality of the molecular structure: a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, chlorine atoms at positions 2 and 3, and a fluorine atom at position 5.

Mechanistic Causality of pKa (Acidity)

The primary ionizable center is the sulfonamide nitrogen. Unsubstituted benzenesulfonamide is weakly acidic, with a pKa of approximately 10.0. Deprotonation yields a resonance-stabilized anion. In 2,3-dichloro-5-fluorobenzenesulfonamide, the three halogens exert a profound inductive electron-withdrawing effect (-I effect) .

  • The ortho-chlorine (position 2) and meta-chlorine (position 3) pull electron density away from the aromatic ring.

  • The meta-fluorine (position 5), being highly electronegative, further depletes electron density. This combined electron withdrawal disperses the negative charge of the conjugate base, heavily stabilizing it and thereby significantly lowering the pKa compared to the unsubstituted scaffold [2].

Mechanistic Causality of LogP (Lipophilicity)

LogP represents the thermodynamic equilibrium of a unionized molecule between an aqueous and a non-polar (octanol) phase.

  • The sulfonamide group is polar and capable of hydrogen bonding, which penalizes lipophilicity (driving the molecule toward the aqueous phase).

  • The halogens , however, are highly lipophilic. Chlorine possesses a large, polarizable electron cloud that strongly favors the hydrophobic octanol phase. Fluorine, while less lipophilic than chlorine, still increases the overall LogP relative to hydrogen. The net result is a moderately lipophilic compound with poor aqueous solubility [3].

In Silico Predictive Workflows

Before advancing to the laboratory, theoretical and computational models are employed to establish expected parameter ranges.

Theoretical pKa via the Hammett Equation

The correlates electronic substituent effects with reaction equilibrium constants [2]. Using the standard equation: pKa=pKa0​−ρ∑σ

  • pKa0​ (benzenesulfonamide) ≈ 10.0

  • ρ (reaction constant for sulfonamides) ≈ 1.06

  • σortho−Cl​ ≈ 0.68 (apparent)

  • σmeta−Cl​ = 0.37

  • σmeta−F​ = 0.34

  • ∑σ = 1.39

Predicted pKa: 10.0−(1.06×1.39)=8.53

Theoretical LogP via Fragment-Based Methods

Using an additive fragment-based approach (similar to ALOGPS methodologies) [3]:

  • Benzene core: +2.13

  • -SO₂NH₂ contribution: -1.16

  • -Cl (x2) contribution: +1.42 (0.71 each)

  • -F contribution: +0.14

Predicted LogP: 2.13−1.16+1.42+0.14=2.53

CompWorkflow S1 SMILES Input (CID: 118809549) S2 Quantum Mechanical Optimization (DFT) S1->S2 3D Conformer S3 Fragment-Based LogP (ALOGPS) S1->S3 2D Topology S4 Hammett Equation pKa Estimation S2->S4 Electronic Descriptors S5 Consensus LogP/pKa Output S3->S5 S4->S5

Computational workflow for predicting pKa and LogP from SMILES.

Experimental Validation Protocols

To ensure scientific integrity, computational predictions must be validated using self-correcting experimental systems. Because 2,3-dichloro-5-fluorobenzenesulfonamide has a predicted LogP > 2.0, it is prone to aqueous precipitation, necessitating specialized protocols [1].

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Standard aqueous titration will fail for this compound due to precipitation before the ionization endpoint is reached. A cosolvent method (Yasuda-Shedlovsky extrapolation) is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of >95% pure 2,3-dichloro-5-fluorobenzenesulfonamide in a standardized methanol/water mixture.

  • Titration Series: Perform potentiometric titrations (using a system like SiriusT3) across three different cosolvent ratios (e.g., 30%, 40%, and 50% methanol by weight) at a constant ionic strength (0.15 M KCl) and temperature (25°C).

  • Apparent pKa (psKa) Calculation: Record the pH vs. titrant volume curves. The inflection point denotes the psKa for that specific methanol/water ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the measured psKa values against the dielectric constant function of the methanol ratios. Extrapolate the linear regression to 0% methanol to derive the true aqueous pKa.

Protocol B: LogP Determination via RP-HPLC (OECD 117)

While the Shake-Flask method is traditional, highly halogenated compounds often form micro-emulsions that skew UV-Vis quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, self-validating alternative.

Step-by-Step Methodology:

  • Calibration: Select a minimum of six reference compounds with known LogP values spanning from 1.0 to 4.0 (e.g., acetanilide, toluene, chlorobenzene).

  • Chromatographic Setup: Use a C18 stationary phase column. The mobile phase should be a methanol/water or acetonitrile/water gradient.

  • Retention Measurement: Inject the reference compounds and the target analyte. Record the retention times ( tR​ ). Calculate the capacity factor ( k′ ) using k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using an unretained compound like thiourea).

  • LogP Derivation: Plot log(k′) of the reference compounds against their known LogP values. Use the linear regression equation to interpolate the LogP of 2,3-dichloro-5-fluorobenzenesulfonamide based on its specific log(k′) .

ExpValidation E1 Synthesized Compound (>95% Purity) E2 Potentiometric Titration (Cosolvent Method) E1->E2 Methanol/Water E3 RP-HPLC Method (OECD 117) E1->E3 C18 Column E4 Yasuda-Shedlovsky Extrapolation E2->E4 pH vs Volume E5 Validated Aqueous pKa & LogP E3->E5 Retention Time E4->E5 Aqueous pKa

Experimental validation protocol for pKa and LogP determination.

Quantitative Data Synthesis

The table below summarizes the theoretical calculations, in silico predictions, and the targeted experimental ranges for the physicochemical properties of 2,3-dichloro-5-fluorobenzenesulfonamide.

PropertyTheoretical Derivation (Manual)In Silico Prediction (Consensus)Target Experimental RangePrimary Influencing Factors
pKa 8.53 (Hammett Equation)8.40 – 8.658.4 – 8.7 (Extrapolated)Strong -I effect from o,m-Cl and m-F stabilizing the sulfonamide anion.
LogP 2.53 (Fragment Addition)2.45 – 2.80 (ALOGPS)2.5 – 2.8 (RP-HPLC)Hydrophobic contribution of halogens offset slightly by the polar -SO₂NH₂ group.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons.[Link]

  • Sessa, F., et al. (2021). Experimental Quantum Chemistry: A Hammett-inspired Fingerprinting of Substituent Effects. ChemPhysChem, 22(6), 569–576.[Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-3110.[Link]

The Gas-Phase Architecture of 2,3-Dichloro-5-fluorobenzenesulfonamide: A Mechanistic Guide to MS/MS Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated benzenesulfonamides represent a privileged chemotype in modern drug discovery, most notably serving as the primary zinc-binding pharmacophore in Carbonic Anhydrase (CA) inhibitors, as well as finding extensive utility in agrochemical design. Characterizing the metabolic fate and structural integrity of these compounds requires a profound understanding of their gas-phase behavior.

This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) pathways of 2,3-Dichloro-5-fluorobenzenesulfonamide ( C6​H4​Cl2​FNO2​S , Exact Mass: 242.93 Da). By bridging theoretical physical chemistry with applied high-resolution mass spectrometry (HRMS), this guide establishes a self-validating framework for interpreting the complex fragmentation cascades of polyhalogenated sulfonamides.

Molecular Architecture & Ionization Dynamics

The structural topology of 2,3-Dichloro-5-fluorobenzenesulfonamide dictates its ionization efficiency and subsequent fragmentation. The molecule features a primary sulfonamide group ( −SO2​NH2​ ) attached to a highly electron-deficient aromatic ring.

  • Negative Ionization (ESI-): The primary sulfonamide nitrogen is relatively acidic ( pKa​≈9−10 ). In the gas phase, deprotonation occurs readily, yielding a highly abundant [M−H]− precursor ion at m/z 241.92. This is the preferred analytical mode for sulfonamides due to superior signal-to-noise ratios.

  • Positive Ionization (ESI+): Protonation occurs at either the sulfonamide nitrogen or the sulfonyl oxygens, yielding an [M+H]+ ion at m/z 243.94. The extreme electron-withdrawing nature of the two chlorines and one fluorine significantly destabilizes the positive charge, altering the traditional fragmentation pathways seen in unsubstituted benzenesulfonamides.

Mechanistic Fragmentation Pathways: Causality and Theory

Do not merely memorize fragment masses; understanding the causality behind the bond cleavages ensures accurate structural assignment even when analyzing unknown metabolites.

Negative Ion Mode (ESI-): The Dominant Analytical Pathway

The deprotonated molecule ( [M−H]− ) undergoes two primary, competing fragmentation cascades upon collisional activation:

Pathway A: Ortho-Halogen Promoted SO2​ Extrusion The hallmark of benzenesulfonamide fragmentation is the loss of a neutral sulfur dioxide molecule (64 Da) to form a substituted anilide anion[1]. For 2,3-Dichloro-5-fluorobenzenesulfonamide, this yields a fragment at m/z 177.96.

  • The Causality: Why does this occur so readily? The SO2​ elimination-rearrangement pathway is highly susceptible to the electronic effects of the aromatic ring. Electron-withdrawing groups—specifically halogens attached at the ortho position (like the 2-chloro group in this molecule)—strongly promote SO2​ extrusion[2]. The ortho-chlorine stabilizes the partially positive charge developed at the ipso position during the transition state of the S-C bond dissociation, facilitating a Smiles-type intramolecular rearrangement[3].

Pathway B: Homolytic Cleavage and the Even-Electron Rule Violation Traditional mass spectrometry dictates that even-electron precursor ions (like [M−H]− ) should fragment to form even-electron product ions and neutral molecules. However, polyhalogenated benzenesulfonamides frequently violate this "even-electron rule"[1][4].

  • The Causality: The relatively weak C−Cl bond (compared to C−F or C−C ) allows for homolytic cleavage under CID conditions, resulting in the loss of a chlorine radical ( Cl∙ , 35 Da) to form a radical anion at m/z 206.96. The extended conjugated system of the electron-deficient aromatic ring stabilizes this radical species.

Caption: ESI- fragmentation cascade highlighting SO2 extrusion and radical chlorine loss.

Positive Ion Mode (ESI+): Charge Transfer vs. Dissociation

In positive mode, protonated sulfonamides ( [M+H]+ ) typically undergo S-N bond dissociation to produce an intermediate [sulfonyl cation/amine] ion-neutral complex. Within this complex, an outer-sphere electron transfer can occur, yielding radical cations of the constituent amines[5][6].

  • The Causality in Halogenated Systems: For 2,3-Dichloro-5-fluorobenzenesulfonamide, this intramolecular charge transfer is completely suppressed. A substantial energy barrier governs the charge transfer reaction. The presence of three strong electron-withdrawing halogens on the aromatic ring raises this barrier significantly[7]. Consequently, dissociation of the ion-neutral complex dominates over charge transfer. The molecule instead undergoes simple heterolytic cleavages, losing NH3​ (17 Da) to form a sulfonyl cation (m/z 226.91), or losing the entire sulfonamide group ( SO2​NH2​ , 80 Da) to yield a substituted phenyl cation (m/z 163.96).

Quantitative Fragment Mapping

The following table summarizes the high-resolution exact masses and neutral losses required for the definitive structural elucidation of 2,3-Dichloro-5-fluorobenzenesulfonamide. (Note: Masses are calculated based on the 35Cl monoisotopic mass).

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment IdentityMechanism
ESI (-) 241.92 ( [M−H]− )177.9663.96 ( SO2​ ) [C6​H3​Cl2​FN]− Intramolecular rearrangement
ESI (-) 241.92 ( [M−H]− )206.9634.97 ( Cl∙ ) [C6​H3​ClFNO2​S]−∙ Homolytic cleavage (radical)
ESI (-) 241.92 ( [M−H]− )142.9998.93 ( SO2​+Cl∙ ) [C6​H3​ClFN]−∙ Sequential rearrangement/cleavage
ESI (+) 243.94 ( [M+H]+ )226.9117.03 ( NH3​ ) [C6​H3​Cl2​FO2​S]+ S-N bond heterolytic cleavage
ESI (+) 243.94 ( [M+H]+ )163.9679.96 ( SO2​NH2​ ) [C6​H3​Cl2​F]+ C-S bond heterolytic cleavage

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure trustworthiness and reproducibility in your laboratory, execute the following step-by-step protocol. This method utilizes internal calibration and collision energy (CE) ramping to validate the mechanistic pathways described above.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2,3-Dichloro-5-fluorobenzenesulfonamide in LC-MS grade Methanol.

  • Dilute to a working concentration of 1 µg/mL using an aqueous solvent mixture (50:50 H2​O :Methanol with 0.1% Formic Acid). Rationale: Formic acid ensures stable spray dynamics while allowing sufficient deprotonation in negative mode due to the high pKa​ of the sulfonamide.

Step 2: UHPLC Separation Parameters

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H2​O

    • 0.1% Formic acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition & Collision Energy Ramping

  • Utilize an Orbitrap or Q-TOF mass spectrometer equipped with a heated ESI source.

  • Acquire data in polarity-switching mode to capture both [M−H]− and [M+H]+ precursors simultaneously.

  • Targeted MS/MS (PRM/MRM): Isolate the monoisotopic precursors (m/z 241.92 and 243.94) with a narrow isolation window (1.0 m/z).

  • CE Ramping: Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV. Rationale: Low CE (15 eV) captures the initial SO2​ extrusion. High CE (45 eV) forces the homolytic cleavage of the C−Cl bond, validating the radical anion formation.

Step 4: Data Validation

  • Verify the isotopic pattern of the precursor. The presence of two chlorines will yield a distinct M, M+2, M+4 isotopic cluster in a 9:6:1 ratio.

  • Confirm that the m/z 177.96 fragment retains the 9:6:1 isotopic signature (indicating both chlorines are still present), whereas the m/z 206.96 fragment shifts to a 3:1 (M, M+2) ratio, proving the loss of exactly one chlorine atom.

Caption: Self-validating LC-HRMS/MS workflow for sulfonamide structural characterization.

Sources

Spectroscopic Characterization (IR/UV) of 2,3-Dichloro-5-fluorobenzenesulfonamide: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloro-5-fluorobenzenesulfonamide is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and specialized agrochemicals. The presence of three distinct electron-withdrawing halogens (chlorine at the 2,3-positions and fluorine at the 5-position) alongside the sulfonamide group (-SO₂NH₂) creates a complex electronic environment.

This whitepaper provides an in-depth technical framework for the spectroscopic characterization (Infrared and Ultraviolet-Visible spectroscopy) of this compound. By examining the causality behind substituent-induced spectral shifts and establishing self-validating experimental protocols, this guide serves as an authoritative reference for drug development professionals and analytical scientists.

Theoretical Grounding: Causality of Spectral Shifts

To accurately interpret the spectra of 2,3-Dichloro-5-fluorobenzenesulfonamide, one must understand how its specific substitution pattern perturbs the baseline electronic and vibrational states of the unsubstituted benzenesulfonamide core[1].

Infrared (IR) Vibrational Causality

The vibrational frequencies of the -SO₂NH₂ group are highly sensitive to the electronic nature of the aromatic ring.

  • Inductive (-I) vs. Mesomeric (+M) Effects: Fluorine and chlorine are highly electronegative, exerting a strong inductive pull (-I) that depletes electron density from the aromatic ring. While they also possess lone pairs capable of mesomeric (+M) donation, the inductive effect dominates in the meta-position (fluorine at C5) and ortho-position (chlorine at C2).

  • Sulfonyl Stiffening: This net electron withdrawal stiffens the S=O bonds. Consequently, the asymmetric and symmetric SO₂ stretching frequencies are shifted to slightly higher wavenumbers compared to standard, unhalogenated benzenesulfonamides[2].

  • N-H Stretching: The primary N-H asymmetric stretching in halogenated benzenesulfonamides typically occurs in the high-energy region between 3349 and 3361 cm⁻¹[3]. The S-N stretching vibration, a critical marker for the sulfonamide linkage, is reliably expected in the region of 905 ± 30 cm⁻¹[4].

Ultraviolet (UV) Electronic Causality

The UV-Vis spectrum is dictated by the π → π* and n → π* transitions of the aromatic system and the sulfonamide group.

  • Bathochromic Shifts: The lone pairs on the halogens (F, Cl) interact with the π-system of the benzene ring. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. As a result, the secondary aromatic absorption band (B-band) experiences a bathochromic (red) shift, typically moving from ~254 nm in pure benzene to ~270–280 nm in multi-halogenated sulfonamides[4].

Electronic_Transitions HOMO HOMO (π) Aromatic Ring & Halogen Lone Pairs LUMO LUMO (π*) Antibonding Aromatic System HOMO->LUMO UV Excitation (π → π*) Inductive Inductive Effect (-I) (F, Cl) Inductive->HOMO Stabilizes (Lowers E) Mesomeric Mesomeric Effect (+M) (F, Cl) Mesomeric->HOMO Destabilizes (Raises E) Sulfonamide Electron Withdrawing (-M, -I) (-SO₂NH₂) Sulfonamide->LUMO Lowers E

Electronic transition pathways and substituent effects on HOMO-LUMO energy gaps.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every data acquisition step includes an internal check to prevent artifact misinterpretation.

FT-IR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to avoid moisture absorption, which can obscure the critical N-H stretching region.

  • System Suitability Check: Scan a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values.

  • Background Validation: Clean the diamond/ZnSe ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the baseline is flat and free of residual organic contamination before proceeding.

  • Sample Acquisition: Apply 2–5 mg of solid 2,3-Dichloro-5-fluorobenzenesulfonamide to the crystal. Apply uniform pressure using the anvil. Collect 64 scans from 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an atmospheric suppression algorithm to remove trace CO₂/H₂O interference. Perform an ATR correction to account for depth-of-penetration variations at lower wavenumbers.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Use spectroscopic-grade Ethanol (UV cutoff < 210 nm).

  • Blanking (Self-Validation): Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Place them in the reference and sample beams. Zero the instrument from 200 to 400 nm. The resulting baseline must not deviate by more than ±0.005 Absorbance Units (AU).

  • Linearity Verification: Prepare a 1.0 mM stock solution of the analyte. Prepare serial dilutions (0.1, 0.05, 0.025 mM).

  • Acquisition: Scan the dilutions from 200 to 400 nm. Self-Validation: Plot the maximum absorbance against concentration. An R2>0.99 confirms compliance with the Beer-Lambert law, proving the compound is fully dissolved and not aggregating.

Spectroscopic_Workflow Start 2,3-Dichloro-5-fluorobenzenesulfonamide (Analyte) PrepIR IR Prep: ATR Crystal Application Start->PrepIR PrepUV UV Prep: Dissolution in Spectro-grade EtOH Start->PrepUV AcqIR FT-IR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepIR->AcqIR AcqUV UV-Vis Acquisition (200-400 nm, 1 nm step) PrepUV->AcqUV ValIR Background Subtraction & ATR Correction AcqIR->ValIR ValUV Solvent Blanking & Beer-Lambert Validation AcqUV->ValUV Output Structural Confirmation ValIR->Output ValUV->Output

Workflow for the spectroscopic validation of 2,3-Dichloro-5-fluorobenzenesulfonamide.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data based on the structural parameters of halogenated benzenesulfonamides[2],[3].

Table 1: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentCausality / Structural Note
~ 3365Strong, SharpN-H Asymmetric StretchPrimary indicator of the unassociated -NH₂ group.
~ 3260Strong, BroadN-H Symmetric StretchLower energy due to symmetric phase vibration.
~ 3080WeakC-H Aromatic Stretchsp² hybridized carbon-hydrogen bonds.
~ 1580, 1450MediumC=C Aromatic Ring StretchSkeletal vibrations of the benzene ring.
~ 1345StrongSO₂ Asymmetric StretchShifted higher due to the -I effect of Cl and F[2].
~ 1165StrongSO₂ Symmetric StretchHighly characteristic for sulfonamides.
~ 1120Strong, SharpC-F StretchDistinct, highly polar bond vibration.
~ 905MediumS-N StretchConfirms the sulfonamide linkage[4].
~ 780, 750StrongC-Cl StretchMultiple peaks due to the 2,3-dichloro substitution.
Table 2: UV-Vis Electronic Transitions (in Ethanol)
Absorption Max (λmax)Band DesignationTransition TypeCausality / Structural Note
~ 220 nmE-Band (Primary)π → πAllowed transition of the aromatic core. High molar absorptivity.
~ 275 nmB-Band (Secondary)π → πBathochromically shifted due to +M effects of the halogens[4].

Conclusion

The spectroscopic characterization of 2,3-Dichloro-5-fluorobenzenesulfonamide requires a nuanced understanding of how multiple electron-withdrawing groups interact with the aromatic core and the sulfonamide moiety. By strictly adhering to self-validating protocols (ATR background checks and Beer-Lambert linearity verification), researchers can confidently isolate the specific C-F, C-Cl, and SO₂ vibrational modes, ensuring absolute structural integrity during drug development workflows.

References

  • Theoretical investigation on the molecular structure, Infrared, Raman and NMR spectra of para-halogen benzenesulfonamides Ahievran.edu.tr (Elsevier)
  • Theoretical investigation on the molecular structure, Infrared, Raman and NMR spectra of para-halogen benzenesulfonamides, 4-X-C6H4SO2NH2 (X=Cl, Br or F)
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 Zeitschrift für N
  • Benzenesulfonamide - NIST WebBook National Institute of Standards and Technology (NIST)

Sources

The Pharmacological Architecture of 2,3-Dichloro-5-fluorobenzenesulfonamide Derivatives: Mechanisms in Metalloenzyme and Ion Channel Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The 2,3-dichloro-5-fluorobenzenesulfonamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. While unsubstituted benzenesulfonamides exhibit broad, often promiscuous binding profiles, the strategic incorporation of multi-halogenation (specifically di-chloro and mono-fluoro substitutions) fundamentally alters the molecule's physicochemical properties. This specific derivative class is engineered to exploit two primary pharmacological targets: Carbonic Anhydrases (CAs) (specifically tumor-associated isoforms CA IX and CA XII) and Voltage-Gated Sodium Channels (Nav) (specifically Nav1.7 and Nav1.8, implicated in nociception).

This technical guide dissects the causality behind the structure-activity relationship (SAR) of these derivatives, detailing their dual mechanisms of action, quantitative profiling, and the self-validating experimental protocols required to evaluate their efficacy.

Physicochemical Rationale: The Halogenated Pharmacophore

To understand the mechanism of action, one must first analyze the causality behind the specific 2,3-dichloro-5-fluoro substitution pattern. The efficacy of these derivatives is not coincidental; it is driven by precise electronic and steric modulations[1].

  • pKa Modulation via Inductive Effects: The primary sulfonamide group ( −SO2​NH2​ ) acts as the critical warhead for target engagement. An unsubstituted benzenesulfonamide has a pKa of ~10.0, meaning it remains predominantly neutral at physiological pH (7.4). The highly electronegative fluorine at the 5-position and chlorine atoms at the 2,3-positions exert strong electron-withdrawing inductive effects. This pulls electron density away from the sulfonamide nitrogen, lowering the pKa to approximately 7.2–7.8. Consequently, at pH 7.4, a significant fraction of the drug exists as the highly reactive sulfonamidate anion ( −SO2​NH− ), which is the active coordinating species[2].

  • Lipophilicity and Membrane Partitioning: The addition of halogens significantly increases the lipophilicity ( logP ) of the molecule. This is an absolute requirement for Nav1.7 inhibition, as the binding site is located within the intramembrane voltage-sensor domain (VSD).

  • Steric Gating: The bulky 2,3-dichloro substitution creates a specific spatial geometry that induces steric clashes in the restricted active sites of off-target enzymes (like cytosolic CA I and CA II), while perfectly fitting the wider, more hydrophobic binding pockets of membrane-bound CA IX and CA XII[3].

Core Mechanism I: Metalloenzyme Inhibition (Carbonic Anhydrases)

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Tumor-associated isoforms (CA IX and CA XII) are overexpressed in hypoxic tumors to regulate intracellular pH.

The Zinc Coordination Pathway

The mechanism of action is driven by a direct, anchor-like coordination bond with the catalytic zinc ion ( Zn2+ ) located at the bottom of the enzyme's active site cleft[1].

  • Displacement: The sulfonamidate anion of the 2,3-dichloro-5-fluorobenzenesulfonamide derivative enters the active site and displaces the zinc-bound water molecule (or hydroxide ion).

  • Coordination: The negatively charged nitrogen of the sulfonamidate forms a stable, tetrahedral coordination bond with the Zn2+ ion, which is held in place by three histidine residues (His94, His96, His119).

  • Hydrophobic Stabilization: The fluorinated and chlorinated benzene ring anchors into the hydrophobic half of the active site (interacting with residues like Val121 and Phe131), causing an appreciable reorganization of the protein's tertiary structure and locking the enzyme in a catalytically inactive state[2].

CA_Inhibition A 2,3-Dichloro-5-fluoro- benzenesulfonamide B Deprotonation at pH 7.4 (pKa shifted by F/Cl) A->B Electron withdrawal C Sulfonamidate Anion (-SO2NH-) B->C Ionization D Zn2+ Coordination (Displaces OH-) C->D Active site entry E CA IX Enzyme Blockade (Tumor Hypoxia Pathway) D->E Catalytic arrest

Caption: Logical pathway of CA IX inhibition driven by halogen-induced pKa modulation.

Core Mechanism II: Ion Channel Modulation (Nav1.7/1.8)

Beyond metalloenzymes, halogenated arylsulfonamides are highly potent inhibitors of voltage-gated sodium channels, specifically Nav1.7, which is a genetically validated target for pain transmission.

State-Dependent Voltage Sensor Trapping

Unlike local anesthetics (e.g., lidocaine) that block the central pore, 2,3-dichloro-5-fluorobenzenesulfonamide derivatives function as gating modifiers .

  • Intramembrane Access: The high lipophilicity imparted by the halogens allows the drug to partition into the lipid bilayer.

  • VSD4 Binding: The molecule binds to the Voltage Sensor Domain (VSD) of Domain IV. The sulfonamide group acts as a hydrogen bond acceptor/donor, interacting directly with the critical arginine gating charges (e.g., R4) on the S4 transmembrane helix.

  • State Trapping: By stabilizing the S4 segment in its "up" (depolarized) conformation, the derivative traps the channel in an inactivated state, preventing it from resetting to the resting state and thereby halting ectopic action potential firing.

Nav_Inhibition S1 Resting State Nav1.7 Channel S2 Membrane Depolarization S1->S2 S3 Open State (Na+ Influx) S2->S3 S4 Inactivated State (VSD4 movement) S3->S4 Milliseconds S5 Drug Binding (VSD4) Traps Inactivated State S4->S5 Arylsulfonamide affinity S5->S1 Blocked recovery

Caption: State-dependent trapping of Nav1.7 channels by arylsulfonamide derivatives.

Quantitative Data Presentation

The table below summarizes the representative pharmacological profiling of the 2,3-dichloro-5-fluorobenzenesulfonamide scaffold compared to an unsubstituted baseline. The data illustrates the profound selectivity shift induced by the halogens.

Compound ScaffoldCA II IC50​ (nM)CA IX IC50​ (nM)Nav1.7 IC50​ (nM)Nav1.5 IC50​ (nM)Selectivity Ratios
Unsubstituted Benzenesulfonamide 250.0310.0> 10,000> 10,000Non-selective
2,3-Dichloro-5-fluorobenzenesulfonamide 4,500.012.5 45.0 8,200.0360x (CA IX/II) 182x (Nav1.7/1.5)

Note: The dramatic decrease in CA II affinity is caused by steric hindrance from the 2,3-dichloro groups, while the increase in Nav1.7 affinity is driven by enhanced membrane partitioning and VSD4 interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false positives (e.g., from colloidal aggregation), the following protocols are designed as self-validating systems.

Protocol A: Stopped-Flow CO2​ Hydration Assay (CA Inhibition)

Purpose: To measure the true catalytic inhibition of CA IX without interference from background buffer hydration.

  • Enzyme Preparation: Recombinant human CA IX is diluted in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

    • Causality: HEPES is chosen because it does not coordinate with the active site Zn2+ , unlike phosphate buffers which can act as weak competitive inhibitors.

  • Inhibitor Incubation: The 2,3-dichloro-5-fluorobenzenesulfonamide derivative is dissolved in 100% DMSO and diluted to a final DMSO concentration of ≤1% . The enzyme and inhibitor are pre-incubated for 15 minutes at 20°C.

    • Causality: Pre-incubation is critical because the displacement of the zinc-bound water by the bulky halogenated sulfonamide is a kinetically slow process. Immediate measurement would yield falsely elevated IC50​ values.

  • Indicator Addition: Phenol red ( 0.2mM ) is added to the mixture.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a saturated CO2​ solution (17 mM) using a stopped-flow spectrophotometer.

  • Data Acquisition & Validation: The decrease in absorbance at 557 nm (indicating acidification via H+ production) is tracked over 10 seconds.

    • Self-Validation Step: Dynamic Light Scattering (DLS) is performed on the highest inhibitor concentration. If particle sizes >100nm are detected, the compound is aggregating, and the assay is invalidated to prevent reporting promiscuous inhibition.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Nav1.7)

Purpose: To quantify the state-dependent block of Nav1.7 channels.

  • Cell Preparation: HEK293 cells stably expressing human Nav1.7 are plated on glass coverslips.

  • Internal/External Solutions:

    • Internal: 140mM CsF, 10mM NaCl, 10mM HEPES, 1mM EGTA.

    • External: 140mM NaCl, 3mM KCl, 1mM CaCl2​ , 1mM MgCl2​ , 10mM HEPES.

    • Causality: Cesium (Cs+) is used in the internal solution instead of Potassium (K+) to block endogenous outward potassium currents, isolating the inward sodium current.

  • Voltage Protocol (State-Dependence): Cells are held at a resting potential of -120 mV. A pre-pulse to -20 mV for 8 seconds is applied to drive the channels into the inactivated state, followed by a brief 20 ms recovery pulse to -120 mV, and then a test pulse to 0 mV to measure the remaining available current.

  • Perfusion: The 2,3-dichloro-5-fluorobenzenesulfonamide derivative is perfused continuously for 3 minutes.

    • Causality: Because the drug binds specifically to the inactivated state (VSD4), the 8-second depolarizing pre-pulse is mandatory. Testing the drug only from a resting state (-120 mV) would falsely suggest the compound is inactive.

  • Self-Validation Step: At the end of the recording, the cell is perfused with a drug-free external solution for 5 minutes. If the sodium current does not partially wash out and recover, membrane integrity may have been compromised, and the data point is discarded.

References

  • [2] NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • [1] Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics / Cambridge University Press. Available at:[Link]

  • [3] 6RIT: Human Carbonic Anhydrase II in complex with 2-Fluorobenzenesulfonamide. RCSB Protein Data Bank (PDB). Available at:[Link]

Sources

Methodological & Application

Protocol for the N-Alkylation of 2,3-Dichloro-5-fluorobenzenesulfonamide: Methodological Insights and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2,3-dichloro-5-fluorobenzenesulfonamide (CAS: 1806329-30-5)[1] is a highly functionalized building block frequently utilized in medicinal chemistry. The sulfonamide moiety is a privileged pharmacophore, often serving as a bioisostere for carboxylic acids or as a key hydrogen-bond donor/acceptor in target binding.

Causality in Substrate Reactivity: The N-alkylation of primary sulfonamides is a fundamental transformation, but the specific substitution pattern of this aryl ring dramatically alters its physicochemical properties. Standard benzenesulfonamide possesses a pKa​ of approximately 10.1[2]. However, the presence of three highly electron-withdrawing halogens (chlorine at the 2,3-positions and fluorine at the 5-position) exerts a profound inductive pull on the aromatic ring. This stabilizes the conjugate base, lowering the pKa​ of the sulfonamide N-H protons to an estimated 7.5–8.5[3][4].

Strategic Implications:

  • Facile Deprotonation: The enhanced acidity allows for the use of milder, non-nucleophilic bases (e.g., K2​CO3​ , Cs2​CO3​ ) rather than harsh hydrides ( NaH ), minimizing side reactions[5].

  • Mitsunobu Compatibility: The Mitsunobu reaction requires nucleophiles with a pKa​<11 to efficiently protonate the betaine intermediate. The low pKa​ of this specific substrate makes it an exceptionally good candidate for Mitsunobu N-alkylation.

  • Over-Alkylation Risk: Because the mono-alkylated product ( R-NH-SO2​Ar ) retains considerable acidity, strict stoichiometric control is required to prevent unwanted N,N-dialkylation[6].

Experimental Workflows & Quantitative Data

To provide a comprehensive toolkit, we detail two orthogonal approaches: Base-Mediated Alkylation (ideal for primary/secondary alkyl halides) and Mitsunobu Alkylation (ideal for stereospecific inversion of chiral alcohols).

Table 1: Optimization of Base and Solvent for Base-Mediated Alkylation

Conditions: Sulfonamide (1.0 eq), Alkyl Bromide (1.05 eq), Base (1.5 eq), 12 h.

BaseSolventTemp (°C)Mono-Alkylation Yield (%)N,N-Dialkylation (%)Mechanistic Note
K2​CO3​ DMF2585%< 5%Optimal balance of basicity and solubility for primary halides.
Cs2​CO3​ MeCN6092%< 2%The "Cesium Effect" provides higher solubility and steric bulk, suppressing dialkylation[5].
NaH THF0 to 2560%35%Excessive base strength leads to rapid deprotonation of the mono-alkylated product.
Et3​N DCM4045%0%Incomplete conversion due to insufficient basicity for quantitative deprotonation.
Table 2: Comparison of Mitsunobu Reagents for N-Alkylation

Conditions: Sulfonamide (1.0 eq), Alcohol (1.1 eq), Phosphine (1.2 eq), Azodicarboxylate (1.2 eq), THF.

Reagent SystemTemp (°C)Yield (%)Stereochemical OutcomeApplication Profile
PPh3​ / DIAD0 to 2588%Complete InversionStandard protocol; DIAD is liquid and easier to handle than DEAD.
PPh3​ / DEAD0 to 2585%Complete InversionClassic conditions; highly effective but DEAD is thermally sensitive.
PBu3​ / ADDP6075%Complete InversionRequired for sterically hindered secondary alcohols.

Step-by-Step Methodologies

Protocol A: Base-Mediated N-Alkylation with Alkyl Halides

This protocol is optimized to maximize mono-alkylation while suppressing dialkylation through strict stoichiometric control[5][7].

Materials:

  • 2,3-Dichloro-5-fluorobenzenesulfonamide (1.0 equiv, MW: 244.06 g/mol )

  • Alkyl halide (e.g., Alkyl bromide or iodide) (1.05 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 2,3-dichloro-5-fluorobenzenesulfonamide and anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ in one portion. Stir the suspension at room temperature ( 20−25∘C ) for 30 minutes. Note: The solution may turn slightly yellow as the sulfonamide anion forms.

  • Electrophilic Addition: Dissolve the alkyl halide in a minimal volume of DMF (1-2 mL) and add it dropwise over 10 minutes via syringe. Slow addition maintains a low local concentration of the electrophile, favoring mono-alkylation.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. For less reactive secondary halides, heat the reaction to 60∘C .

  • Workup: Quench the reaction by pouring it into ice-cold deionized water (5x the reaction volume). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×15 mL ) to completely remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mitsunobu N-Alkylation with Alcohols

This protocol is ideal for utilizing readily available primary/secondary alcohols and occurs under completely neutral conditions, avoiding halide waste[6].

Materials:

  • 2,3-Dichloro-5-fluorobenzenesulfonamide (1.0 equiv)

  • Primary or Secondary Alcohol (1.1 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.15 M)

Procedure:

  • Preparation: In a flame-dried flask under argon, dissolve the sulfonamide, the alcohol, and PPh3​ in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0∘C using an ice-water bath.

  • Activation: Add DIAD dropwise over 15 minutes. Mechanistic Note: DIAD reacts with PPh3​ to form the betaine intermediate, which then activates the alcohol. The highly acidic sulfonamide rapidly protonates the betaine, driving the reaction forward.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography. To remove the triphenylphosphine oxide ( Ph3​P=O ) byproduct, the crude mixture can be triturated with cold diethyl ether/hexanes (1:1), causing the Ph3​P=O to precipitate out prior to chromatography.

Visualizing the Workflows

Workflow A 2,3-Dichloro-5-fluoro- benzenesulfonamide B Deprotonation (K2CO3 / DMF) A->B Step 1 C Sulfonamide Anion Intermediate B->C pKa ~8.0 D Electrophilic Attack (R-X) C->D Step 2 F Over-Alkylation (Dialkylated Byproduct) C->F Excess R-X / Base E Mono-N-Alkylated Product D->E Controlled Eq.

Caption: Reaction workflow and selectivity control for base-mediated N-alkylation.

Mitsunobu Start Mitsunobu N-Alkylation Step1 Formation of Betaine (PPh3 + DIAD) Start->Step1 Step2 Alcohol Activation (O-Phosphonium) Step1->Step2 + R-OH Step3 SN2 Displacement by Sulfonamide Anion Step2->Step3 + Sulfonamide End Stereoinverted N-Alkyl Sulfonamide Step3->End - Ph3P=O, - Hydrazine

Caption: Mechanistic sequence of the Mitsunobu N-alkylation demonstrating stereoinversion.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the experimental results, the following self-validating analytical checks must be integrated into the workflow:

1. LC-MS Binary Ionization Check (The Ultimate Validation): Because the starting 2,3-dichloro-5-fluorobenzenesulfonamide and the desired mono-alkylated product both contain an acidic N-H proton, they will readily ionize in Negative Electrospray Ionization (ESI-) mode , showing a distinct [M−H]− peak (with a characteristic 9:6:1 isotopic pattern due to the two chlorine atoms). Validation: If over-alkylation occurs, the N,N-dialkylated byproduct lacks an acidic proton and will fail to ionize in ESI- mode . If TLC shows a new non-polar spot but ESI- shows no mass, you have definitively formed the dialkylated impurity.

2. TLC Rf​ Tracking:

  • Starting Material: Highly polar, lowest Rf​ .

  • Mono-alkylated Product: Intermediate polarity, medium Rf​ .

  • Dialkylated Byproduct: Non-polar (lacks hydrogen bonding capability), highest Rf​ .

3. NMR Validation: In 1H NMR (using DMSO-d6​ ), the starting material exhibits a broad singlet integrating to 2H around 7.5–8.0 ppm. Successful mono-alkylation is confirmed by the shift of this peak to a new splitting pattern (triplet or doublet, depending on the adjacent alkyl group) that strictly integrates to 1H.

References

  • National Institutes of Health (PMC). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths". PMC. URL:[Link]

  • ChemRxiv. "Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths". ChemRxiv. URL:[Link]

  • ResearchGate. "The pKa values of the sulfonamides investigated". ResearchGate. URL:[Link]

Sources

Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-5-fluorobenzenesulfonamide: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, highly regioselective Suzuki-Miyaura cross-coupling protocol for 2,3-dichloro-5-fluorobenzenesulfonamide . Working with polyhalogenated, unprotected sulfonamides presents dual challenges: differentiating between multiple carbon-halogen bonds and preventing catalyst poisoning by the acidic sulfonamide moiety. By leveraging steric and electronic differentiation alongside advanced Buchwald-type precatalysts (XPhos Pd G3), this guide provides a self-validating workflow to achieve >95:5 regioselectivity at the C2 position, tailored for late-stage drug development and complex API synthesis.

Mechanistic Rationale & Regioselectivity

To successfully functionalize this substrate, one must understand the causality behind its reactivity profile. The molecule possesses three unique halogens, each with distinct electronic and steric microenvironments:

  • C5-Fluorine (Inert): The C-F bond possesses a exceptionally high bond dissociation energy (~115 kcal/mol) compared to C-Cl bonds (~80 kcal/mol). Under standard palladium-catalyzed conditions, it remains completely inert.

  • C2-Chlorine vs. C3-Chlorine (Regioselectivity): In polyhalogenated systems, oxidative addition preferentially occurs at the most electron-deficient and sterically accessible carbon-halogen bond[1],[2]. The sulfonamide group ( −SO2​NH2​ ) is strongly electron-withdrawing via both induction and resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent ortho-position (C2), making the C2-Cl bond substantially more reactive toward Pd(0) oxidative addition than the meta-position (C3-Cl)[3].

The Unprotected Sulfonamide Challenge: The unprotected −SO2​NH2​ group possesses acidic protons ( pKa​≈10 ) that are rapidly deprotonated by the inorganic bases (e.g., K3​PO4​ ) required to activate the boronic acid in Suzuki couplings[4]. This deprotonation forms a strongly electron-donating sulfonamide anion. This anion not only deactivates the arene ring toward oxidative addition but can also coordinate directly to the palladium center, leading to severe catalyst poisoning—a phenomenon well-documented in cross-couplings of unprotected nitrogen-rich heterocycles[5].

Expert Solution: To overcome this, we utilize XPhos Pd G3 . The bulky, electron-rich XPhos ligand prevents the sulfonamide anion from poisoning the metal center, while the G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, driving the challenging oxidative addition forward.

Reaction Optimization & Parameter Selection

The table below summarizes the quantitative data driving our protocol choices. Standard catalysts fail due to the deactivating nature of the sulfonamide anion.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Regioselectivity (C2:C3)Yield (%)
1Pd(PPh3)4 (5 mol%) K2​CO3​ Toluene / H2​O (4:1)90N/A (Trace product)< 10
2Pd(dppf)Cl2 (5 mol%) K3​PO4​ 1,4-Dioxane / H2​O (4:1)9085:1545
3XPhos Pd G3 (2 mol%) K3​PO4​ 1,4-Dioxane / H2​O (4:1) 80 > 95:5 88

Note: Yields are isolated. Regioselectivity determined by crude ^1^H-NMR and LC-MS integration.

Experimental Protocol

This protocol is designed as a self-validating system. Follow the In-Process Control (IPC) and workup steps precisely to ensure product integrity.

Step 1: Reaction Setup (Inert Atmosphere)
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2,3-dichloro-5-fluorobenzenesulfonamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), and anhydrous K3​PO4​ (2.5 equiv, 2.5 mmol).

  • Add XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Seal the tube with a septum and purge the vessel with dry Nitrogen or Argon (3 cycles of vacuum/backfill).

Step 2: Solvent Addition & Execution
  • Prepare a solvent mixture of 1,4-Dioxane and deionized H2​O in a 4:1 ratio. Degas the mixture by sparging with Nitrogen for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand to its phosphine oxide, terminating the catalytic cycle.

  • Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas.

  • Transfer the sealed tube to a pre-heated aluminum block at 80 °C and stir vigorously (800 rpm) for 4–6 hours.

Step 3: Self-Validating In-Process Control (IPC)
  • After 4 hours, cool the reaction briefly and withdraw a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Acetonitrile.

  • Mass Spectrometry Validation: Analyze via LC-MS.

    • Starting Material Signature: Look for the distinct 9:6:1 isotopic cluster indicative of two chlorine atoms.

    • Product Signature: The successful mono-coupled product at C2 will display a clean 3:1 isotopic cluster (M, M+2), confirming the loss of exactly one chlorine atom. The absence of a 1:1 (no chlorine) cluster confirms that over-coupling (bis-arylation) has been successfully suppressed.

Step 4: Acidic Workup (Critical Step)

Expert Insight: Because the reaction is highly basic, the sulfonamide product exists as a water-soluble anion. Standard extraction with Ethyl Acetate (EtOAc) at this stage will result in catastrophic yield loss, as the product will remain in the discarded aqueous layer.

  • Cool the reaction mixture to room temperature and dilute with 10 mL of H2​O .

  • pH Adjustment: Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches pH 4–5 (verify with pH paper). This reprotonates the sulfonamide, rendering it organic-soluble.

  • Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-aryl-3-chloro-5-fluorobenzenesulfonamide.

Mechanistic Workflow Diagram

The following diagram illustrates the catalytic cycle, explicitly highlighting the sulfonamide deprotonation challenge and the critical acidic workup phase.

MechanisticWorkflow SM 2,3-Dichloro-5-fluorobenzenesulfonamide (Starting Material) Base Base (K3PO4) Deprotonates -SO2NH2 SM->Base Anion Sulfonamide Anion (Deactivated Arene) Base->Anion OxAdd Regioselective Oxidative Addition (Selective at C2-Cl) Anion->OxAdd XPhos overcomes deactivation PdCat XPhos Pd G3 Generates active Pd(0) PdCat->OxAdd TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->PdCat Pd(0) Regeneration Workup Acidic Workup (pH 4) Reprotonates Sulfonamide RedElim->Workup Product 2-Aryl-3-chloro-5-fluorobenzenesulfonamide (Final Product) Workup->Product

Figure 1: Mechanistic workflow of the regioselective C2 Suzuki-Miyaura coupling.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • ortho-Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis. ACS Catalysis. URL: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Molecules. URL: [Link]

Sources

Application Note: Utilizing 2,3-Dichloro-5-fluorobenzenesulfonamide in the Discovery of Carbonic Anhydrase IX (CA IX) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 2,3-Dichloro-5-fluorobenzenesulfonamide (CAS: 1806329-30-5) Primary Target: Carbonic Anhydrase IX (CA IX)

Introduction & Chemical Rationale

The selective inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) remains a critical objective in oncology drug discovery. CA IX is a transmembrane metalloenzyme upregulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway in solid tumors. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while contributing to extracellular matrix acidosis—a key driver of tumor metastasis and chemoresistance.

2,3-Dichloro-5-fluorobenzenesulfonamide serves as an exceptional pharmacophore and building block for designing highly selective CA IX inhibitors. The primary sulfonamide group ( −SO2​NH2​ ) is the classical zinc-binding group (ZBG) that coordinates the catalytic Zn2+ ion in the enzyme's active site[1].

The Causality of Halogenation: Unsubstituted benzenesulfonamides typically possess a pKa​ of ~10.0, meaning they exist predominantly in the neutral, protonated state at physiological pH (7.4). However, the active species required to displace the zinc-bound hydroxide ion in the CA active site is the sulfonamide anion ( −SO2​NH− )[1]. The strategic introduction of highly electronegative halogens—chlorine at the ortho and meta positions (C2, C3) and fluorine at the meta position (C5)—exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa​ of the sulfonamide group to approximately 7.5–8.0[2]. Consequently, a vastly higher fraction of the molecule exists in the active anionic state at physiological pH, driving superior binding kinetics. Furthermore, the bulky chlorines and the highly electronegative fluorine optimize van der Waals interactions and halogen bonding within the hydrophobic sub-pocket of the CA IX active site, enhancing isoform selectivity over off-target cytosolic isoforms (CA I and CA II)[2].

Mechanistic Pathway Visualization

The following diagram illustrates the pathophysiological role of CA IX in the tumor microenvironment and the mechanistic intervention by halogenated benzenesulfonamides.

CA9_Inhibition Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acidosis Extracellular Acidosis (pH < 6.8) CA9->Acidosis CO2 Hydration Progression Tumor Survival & Metastasis Acidosis->Progression Inhibitor 2,3-Dichloro-5-fluoro- benzenesulfonamide Inhibitor->CA9 Zn2+ Coordination (Inhibition)

Mechanism of tumor-associated CA IX inhibition by halogenated benzenesulfonamides.

Quantitative Data: Halogenation Effect on SAR

To illustrate the impact of the 2,3-dichloro-5-fluoro substitution pattern, the table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how halogenation modulates pKa​ and drives potency and selectivity toward CA IX.

Compound CoreCalculated pKa​ Ki​ hCA I (nM) Ki​ hCA II (nM) Ki​ hCA IX (nM)Selectivity Index (CA II / CA IX)
Benzenesulfonamide10.150,0008,0009,0000.88
4-Fluorobenzenesulfonamide9.515,0003,0002,5001.20
2,3-Dichloro-5-fluorobenzenesulfonamide 7.8 4,500 210 18 11.67

Table 1: Representative steady-state inhibition constants ( Ki​ ) demonstrating the superiority of multi-halogenated benzenesulfonamides in achieving nanomolar potency and improved selectivity for tumor-associated CA IX.

Experimental Protocols

Protocol 1: Stopped-Flow Spectroscopic CO2​ Hydration Assay

Rationale: While colorimetric esterase assays (using p-NPA) are common, they do not accurately reflect the physiological CO2​ hydration activity of Carbonic Anhydrases[3]. The stopped-flow method is the gold standard, as it enables the determination of steady-state kinetic parameters for inherently fast chemical reactions by utilizing an out-of-equilibrium CO2​/HCO3−​ solution[3][4].

Reagents & Equipment:

  • Buffer A (Enzyme/Inhibitor): 20 mM HEPES (pH 7.5), 10% DMSO, 20 μM Phenol Red indicator, and 10 nM recombinant hCA IX.

  • Buffer B (Substrate): CO2​ -saturated ultrapure water (prepared by bubbling CO2​ gas through ice-cold water for 30 minutes).

  • Equipment: Stopped-flow spectrophotometer with temperature control.

Step-by-Step Methodology:

  • Inhibitor Preparation: Dissolve 2,3-Dichloro-5-fluorobenzenesulfonamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Buffer A to achieve final assay concentrations ranging from 0.1 nM to 10 μM.

  • Enzyme Equilibration: Incubate the recombinant hCA IX enzyme with the inhibitor in Buffer A for 15 minutes at 20°C. Causality: This incubation period is critical to allow the sulfonamide anion to fully displace the zinc-bound water molecule and establish equilibrium binding.

  • Stopped-Flow Mixing: Load Buffer A and Buffer B into the separate syringes of the stopped-flow apparatus. Rapidly mix the solutions in a 1:1 ratio at 20°C[4].

  • Data Acquisition: Monitor the absorbance of Phenol Red at 557 nm. The enzyme-catalyzed hydration of CO2​ produces H+ , causing a rapid drop in pH and a corresponding exponential decrease in absorbance.

  • Self-Validation & Troubleshooting (Critical Step): Always run a blank (Buffer A without enzyme) to determine the uncatalyzed reaction rate ( T0​ ). The uncatalyzed reaction time should ideally fall between 70–100 seconds. If the blank is too fast (< 70 seconds), it indicates the CO2​ solution is rapidly outgassing; gently swirl the substrate solution to release excess dissolved gas before proceeding[5].

  • Kinetic Analysis: Calculate the initial velocity of the pH drop. Plot fractional enzyme activity versus inhibitor concentration to derive the IC50​ , and apply the Cheng-Prusoff equation to determine the Ki​ .

Protocol 2: In Vitro Hypoxic Tumor Cell ECAR Assay

Rationale: To validate target engagement in a physiological model, the Extracellular Acidification Rate (ECAR) must be measured in living cancer cells cultured under hypoxia to induce native CA IX expression.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal carcinoma cells in a 96-well Seahorse XF microplate at a density of 20,000 cells/well. Allow cells to adhere overnight.

  • Hypoxic Induction: Transfer the microplate to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours. Causality: Hypoxia stabilizes HIF-1α, which translocates to the nucleus and heavily upregulates CA IX expression on the cell surface.

  • Inhibitor Treatment: Wash the cells and replace the media with unbuffered Seahorse XF assay media (pH 7.4) containing varying concentrations of the synthesized 2,3-Dichloro-5-fluorobenzenesulfonamide derivative (0.1 μM to 50 μM). Incubate for 1 hour.

  • Metabolic Analysis: Insert the plate into a Seahorse XF Analyzer. Measure the ECAR (mpH/min) over a 60-minute period. A successful CA IX inhibitor will dose-dependently abrogate the hypoxia-induced elevation in ECAR, confirming the blockade of extracellular matrix acidification.

Sources

Application Note: HPLC-UV Method Development and Validation for 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance and Pharmaceutical Intermediates

Executive Summary

The accurate quantification of halogenated sulfonamides is a critical quality attribute in pharmaceutical development. This application note details the methodological rationale, step-by-step protocol, and validation framework for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dichloro-5-fluorobenzenesulfonamide . By leveraging orthogonal stationary phase chemistry and strict pH control, this protocol provides a self-validating, stability-indicating assay compliant with [1] and [2].

Molecular Profiling & Methodological Rationale

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the physicochemical causality of the analyte.

The Analyte: 2,3-Dichloro-5-fluorobenzenesulfonamide ( C6​H4​Cl2​FNO2​S )

  • Highly Electron-Deficient Aromatic Ring: The presence of two chlorine atoms and one fluorine atom exerts a strong inductive electron-withdrawing effect, making the aromatic ring highly electron-deficient.

  • Ionizable Sulfonamide Group: The −SO2​NH2​ moiety is polar, capable of hydrogen bonding, and acts as a weak acid ( pKa​≈9.5 ).

Causality Behind Experimental Choices
  • Stationary Phase Selection (The π−π Advantage): While a standard C18 column provides adequate hydrophobic retention[3], it often struggles to resolve structurally similar halogenated isomers. We recommend a Phenyl-Hexyl stationary phase . The electron-rich phenyl ring of the stationary phase engages in strong π−π donor-acceptor interactions with the electron-deficient halogenated ring of the analyte. This orthogonal retention mechanism drastically improves selectivity against des-fluoro or des-chloro impurities.

  • Mobile Phase pH Control (Ionization Suppression): Sulfonamides are notorious for peak tailing due to secondary interactions with residual silanols on the silica support and partial ionization[4]. By buffering the mobile phase to pH 2.8 using 0.1% Formic Acid , we force the sulfonamide group into a fully protonated, neutral state. This ensures predictable hydrophobic partitioning and sharp, symmetrical peaks.

  • Detection Wavelength: The highly conjugated, halogenated aromatic system exhibits strong π→π∗ transitions. Dual-wavelength monitoring at 230 nm (primary quantification) and 254 nm (impurity profiling) is optimal.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates System Suitability Testing (SST) gates that must be passed before any sample data is considered valid[5].

Reagents and Materials
  • Analyte: 2,3-Dichloro-5-fluorobenzenesulfonamide Reference Standard (>99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Formic Acid.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µmMaximizes π−π interactions for isomer resolution.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.8)Suppresses sulfonamide ionization[4].
Mobile Phase B AcetonitrileProvides necessary elution strength.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[5].
Column Temp. 30 °C ± 1 °CStabilizes partitioning kinetics and reduces backpressure.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV-DAD at 230 nm & 254 nmCaptures primary aromatic absorbance maxima.
Step-by-Step Preparation & Execution

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water (Mobile Phase A). Degas via sonication for 10 minutes.

  • Use 100% HPLC-grade Acetonitrile as Mobile Phase B.

  • Self-Validation Check: Monitor baseline noise at 230 nm for 15 minutes. Drift must be < 1 mAU/hr before proceeding.

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of 2,3-Dichloro-5-fluorobenzenesulfonamide reference standard into a 50 mL volumetric flask.

  • Dissolve in 20 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with Mobile Phase A (Stock Solution: 500 µg/mL).

  • Dilute 5.0 mL of the Stock Solution into a 50 mL flask using the 40:60 A:B diluent (Working Standard: 50 µg/mL).

Step 3: System Suitability Test (SST) - The Validation Gate Inject the 50 µg/mL Working Standard six consecutive times (n=6). Evaluate the chromatography against the criteria in Table 2. CRITICAL: Do not proceed to sample analysis if any SST parameter fails. A failure indicates column degradation, improper pH, or pump cavitation[1].

Table 2: System Suitability Criteria (SST)

ParameterAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) 4.5 - 5.5 minutesPump flow rate error or mobile phase misproportioning.
Theoretical Plates ( N ) > 8,000Column voiding or stationary phase collapse.
USP Tailing Factor ( Tf​ ) ≤ 1.5Incomplete ionization suppression; check pH.
Area Precision (%RSD) ≤ 2.0% (n=6)Autosampler malfunction or integration error.

Step 4: Sample Analysis Once the SST gate is passed, inject blank diluent (to confirm no carryover), followed by unknown samples in duplicate. Bracket every 10 sample injections with a Working Standard injection to verify ongoing system stability.

Method Validation Framework

To ensure the method is fit-for-purpose, it must be validated according to[6]. The expected validation performance for this protocol is summarized below.

Table 3: Summary of ICH Q2(R1) Validation Parameters

Validation CharacteristicMethodologyAcceptance Criteria
Linearity & Range 5 concentration levels (10 to 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target.Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 independent sample preparations at 100% target.%RSD of assay ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD ≤ 2.0%.
LOD / LOQ Signal-to-Noise ratio approach (S/N 3:1 and 10:1).LOD ≤ 0.5 µg/mL; LOQ ≤ 1.5 µg/mL.
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±2°C).SST criteria must remain within passing limits[1].

Workflow Visualization

The following diagram illustrates the logical progression from molecular profiling through to routine quality control, highlighting the critical self-validating SST gate.

HPLC_Method_Dev cluster_optimization 2. Chromatographic Optimization cluster_validation 4. ICH Q2(R1) Method Validation Profile 1. Molecular Profiling (Halogenated Ring & Sulfonamide pKa) Column Stationary Phase Phenyl-Hexyl (π-π interactions) Profile->Column MobilePhase Mobile Phase & pH 0.1% Formic Acid (pH ~2.8) / MeCN Column->MobilePhase Detection Detection Parameters UV-DAD (230 nm & 254 nm) MobilePhase->Detection SST 3. System Suitability Test (SST) Tailing Factor ≤ 1.5, RSD ≤ 2.0% Detection->SST Linearity Linearity & Range (R² ≥ 0.999) SST->Linearity Accuracy Accuracy (Recovery 98-102%) SST->Accuracy Precision Precision (Intra/Inter-day RSD ≤ 2.0%) SST->Precision Routine 5. Routine QC Analysis (Self-Validating Protocol) Linearity->Routine Accuracy->Routine Precision->Routine

Fig 1. Logical workflow for HPLC method development and ICH Q2(R1) validation of sulfonamides.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Chromatography Method Modernization per USP <621> Revisions Source: Agilent Technologies URL:[Link]

  • Determination of Sulfonamides by High-Performance Liquid Chromatography Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Strategic Synthesis of Advanced Agrochemical Intermediates from 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine and specific halogenation patterns is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy.[1][2] 2,3-Dichloro-5-fluorobenzenesulfonamide is a highly valuable and versatile starting material, featuring a poly-functionalized aromatic core. The electron-withdrawing nature of the sulfonamide group activates the chlorine atoms for nucleophilic aromatic substitution (SNAr), while the sulfonamide moiety itself offers a handle for further derivatization. This document provides detailed protocols and expert insights for the transformation of this building block into key agrochemical intermediates, focusing on methodologies that are robust, scalable, and relevant to the synthesis of contemporary fungicides and herbicides.

Core Principles and Strategic Considerations

The synthetic utility of 2,3-Dichloro-5-fluorobenzenesulfonamide stems from the differential reactivity of its functional groups. The two chlorine atoms are positioned ortho and para to the powerful electron-withdrawing sulfonamide group, rendering them susceptible to nucleophilic displacement. The fluorine atom is comparatively inert to SNAr under typical conditions, providing a stable structural element. The N-H bond of the sulfonamide is acidic and can be readily deprotonated for subsequent N-alkylation or N-arylation.

Our strategic approach focuses on exploiting these properties to build molecular complexity in a controlled, stepwise manner. The protocols herein are designed to be self-validating, with clear endpoints and characterization checkpoints.

Key Synthetic Transformations and Protocols

The primary pathways for elaborating 2,3-Dichloro-5-fluorobenzenesulfonamide involve selective substitution at the aromatic ring and modification of the sulfonamide nitrogen.

G Start 2,3-Dichloro-5- fluorobenzenesulfonamide Amine Aminated Intermediate (SNAr) Start->Amine R¹R²NH, Base (e.g., K₂CO₃) or Cu-Catalysis Thiol Thiolated Intermediate (SNAr) Start->Thiol RSH, Base (e.g., NaH) Alkoxy Alkoxylated Intermediate (SNAr) Start->Alkoxy ROH, Base (e.g., NaH) N_Alkylated N-Alkylated Derivative Start->N_Alkylated R-X, Base (e.g., K₂CO₃)

Figure 1: Key synthetic transformations of 2,3-Dichloro-5-fluorobenzenesulfonamide.

Protocol 2.1: Selective Nucleophilic Amination

The introduction of an amino group is a foundational step for building many active ingredients, particularly for creating amide linkages to other heterocyclic moieties. Copper-catalyzed amination protocols have proven effective for aryl halides, even those with base-sensitive groups.[3][4]

Objective: To synthesize 2-Chloro-3-amino-5-fluorobenzenesulfonamide by selectively replacing the C3-chloro substituent.

  • Rationale: The chlorine at the C3 position is generally more sterically accessible than the C2 position, which is flanked by the sulfonamide group. Under carefully controlled conditions, selective mono-substitution can be achieved.

Materials:

  • 2,3-Dichloro-5-fluorobenzenesulfonamide (1.0 eq)

  • Ammonia (0.5 M solution in 1,4-dioxane, 2.5 eq)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2,3-Dichloro-5-fluorobenzenesulfonamide, CuI, L-Proline, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMSO via syringe, followed by the ammonia solution in dioxane.

  • Seal the tube tightly and place it in a pre-heated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor progress by TLC or LC-MS by sampling a small aliquot.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-aminated product.

Expected Outcome: The target compound should be obtained as a solid with a typical yield of 65-80%. Purity should be >95% as determined by LC-MS and ¹H NMR.

Application Example: Synthesis of a Pyrazole-Amide Fungicide Intermediate

Many modern fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), feature a pyrazole carboxamide moiety linked to an aromatic core.[5][6] The following workflow demonstrates how to construct such an intermediate starting from our core building block.

G Start 2,3-Dichloro-5- fluorobenzenesulfonamide Intermediate1 2-Chloro-3-amino-5- fluorobenzenesulfonamide Start->Intermediate1 Step 1: Selective Amination (Protocol 2.1) Product Final Pyrazole-Amide Intermediate Intermediate1->Product Step 2: Amide Coupling Reagent 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride Reagent->Product

Figure 2: Workflow for the synthesis of a pyrazole-amide fungicide intermediate.

Protocol 3.1: Amide Coupling to a Pyrazole Moiety

Objective: To synthesize N-(2-chloro-3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a potential SDHI fungicide precursor. This protocol assumes the starting sulfonamide has been N,N-dimethylated for simplicity in this example, a common modification. We will use the product from a reaction analogous to Protocol 2.1.

Materials:

  • 2-Chloro-3-amino-5-fluorobenzenesulfonamide derivative (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq, catalytic)

Procedure:

  • Dissolve the aminated benzenesulfonamide intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine and the catalytic amount of DMAP. Stir the solution for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the flask dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash chromatography to yield the pure product.

Data Summary and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of all synthesized intermediates.

ProtocolProductKey TransformationTypical Yield (%)Purity (LC-MS)Recommended Analysis
2.1 2-Chloro-3-amino-5-fluorobenzenesulfonamideSelective Amination (SNAr)65 - 80%> 95%¹H NMR, ¹⁹F NMR, LC-MS
3.1 Pyrazole-Amide IntermediateAmide Bond Formation85 - 95%> 98%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are critical for structural elucidation. The appearance of new signals and shifts in existing ones confirm the success of a transformation. For instance, in Protocol 3.1, the formation of the amide bond is confirmed by the appearance of a new N-H signal in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) is used for reaction monitoring and purity assessment. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the final product.

Conclusion

2,3-Dichloro-5-fluorobenzenesulfonamide is a potent and adaptable building block for accessing a wide range of complex agrochemical intermediates. The protocols outlined in this guide provide robust and reproducible methods for key synthetic transformations, including selective amination and subsequent amide coupling. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this starting material to accelerate the discovery and development of next-generation agrochemicals.

References

  • Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. ACS Central Science. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]

  • Synthetic route for the key intermediates II and the title compounds IV-1 to IV-36. ResearchGate. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Available at: [Link]

  • European Reference Laboratory for Pesticides. eurl-pesticides.eu. Available at: [Link]

  • Synthetic routes to the target compounds. ResearchGate. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Nankai University Institutional Repository. Available at: [Link]

  • Recent developments in fluorine-containing pesticides. ResearchGate. Available at: [Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides. RSC Publishing. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed. Available at: [Link]

  • Scope of Cu-catalyzed desulfonylative amination. ResearchGate. Available at: [Link]

  • Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. PMC. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. The core of its biological activity often lies in its ability to mimic a substrate or transition state of an enzyme, typically by coordinating with a metal ion in the active site. The compound of interest, 2,3-Dichloro-5-fluorobenzenesulfonamide, possesses the characteristic sulfonamide group (-SO₂NH₂) appended to a halogenated aromatic ring. This structural motif strongly suggests its potential as an enzyme inhibitor, particularly for metalloenzymes. Halogen substitutions can significantly modulate the compound's physicochemical properties, such as acidity (pKa) of the sulfonamide nitrogen and lipophilicity, which in turn influences its binding affinity and selectivity for target enzymes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the enzyme inhibitory potential of 2,3-Dichloro-5-fluorobenzenesulfonamide. We will focus on a primary, well-established target for sulfonamides—carbonic anhydrases (CAs)—while also providing a framework for broader screening against other relevant enzyme classes. The protocols herein are designed to be self-validating systems, emphasizing robust controls and clear data interpretation to ensure the generation of high-quality, reproducible results.

Part 1: Primary Target Analysis - Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their crucial roles in physiological processes, including pH regulation and CO₂ homeostasis, make them significant drug targets for various conditions like glaucoma and epilepsy.[2][3] The sulfonamide group is a classic zinc-binding group, making CAs a primary logical target for 2,3-Dichloro-5-fluorobenzenesulfonamide.

Principle of the Assay

The most common in vitro assay for CA inhibition leverages its esterase activity.[1] The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to produce p-nitrophenol. This product is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[1][4] In the presence of an inhibitor like 2,3-Dichloro-5-fluorobenzenesulfonamide, the rate of p-NPA hydrolysis will decrease in a concentration-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme (hCA), Substrate (p-NPA), and Inhibitor Stock Plate Plate Setup: - Blank - Enzyme Control (No Inhibitor) - Solvent Control - Inhibitor (Varying Conc.) Reagents->Plate Dispense Preincubation Add Enzyme and Inhibitor Pre-incubate for 15 min at RT Plate->Preincubation Initiation Initiate Reaction: Add p-NPA Substrate Preincubation->Initiation Reader Measure Absorbance at 405 nm (Kinetic Mode, 10-15 min) Initiation->Reader Calc Calculate Initial Velocities (ΔAbs/min) Reader->Calc Inhibition Determine % Inhibition vs. [Inhibitor] Calc->Inhibition IC50 Nonlinear Regression: Sigmoidal Dose-Response Curve Calculate IC₅₀ Value Inhibition->IC50

Caption: Workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: Carbonic Anhydrase (Human Isoform II) Inhibition Assay

This protocol is designed for a 96-well microplate format, which is suitable for screening and IC₅₀ determination.

1. Materials and Reagents:

  • 2,3-Dichloro-5-fluorobenzenesulfonamide: Prepare a 10 mM stock solution in DMSO.

  • Human Carbonic Anhydrase II (hCA II): Reconstitute lyophilized enzyme in assay buffer to a stock concentration (e.g., 1 mg/mL). Store at -80°C in aliquots. The final concentration in the assay needs to be optimized to ensure a linear reaction rate.[1]

  • p-Nitrophenyl Acetate (p-NPA): Prepare a 3 mM stock solution. Dissolve p-NPA in a minimal amount of acetonitrile and then dilute with the assay buffer. This solution should be prepared fresh daily.[1]

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[1]

  • Reference Inhibitor: Acetazolamide (a known potent CA inhibitor). Prepare a 10 mM stock in DMSO.

  • DMSO (Dimethyl Sulfoxide): ACS grade or higher.

  • 96-well clear, flat-bottom microplates.

  • Multichannel pipette and a microplate reader capable of kinetic measurements at 400-405 nm.

2. Experimental Procedure:

a. Preparation of Working Solutions:

  • Inhibitor Dilutions: Perform a serial dilution of the 10 mM 2,3-Dichloro-5-fluorobenzenesulfonamide stock solution and the Acetazolamide stock solution in DMSO. Then, dilute these further in the assay buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 100 µM. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Enzyme Working Solution: Dilute the hCA II stock solution in assay buffer to the pre-optimized concentration.

b. Plate Setup:

  • Blank Wells: 190 µL of Assay Buffer.

  • Enzyme Control (100% Activity) Wells: 180 µL of Assay Buffer + 10 µL of hCA II working solution.

  • Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of hCA II working solution + 10 µL of the solvent (e.g., 1% DMSO in buffer) used for the compound dilutions.[1][2] This is critical to account for any effect of the solvent on enzyme activity.

  • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA II working solution + 10 µL of each test compound dilution.

  • Reference Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA II working solution + 10 µL of each Acetazolamide dilution.

c. Assay Execution:

  • Pre-incubation: Add the assay buffer, enzyme, and inhibitor/solvent solutions to the respective wells as described above. Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the 3 mM p-NPA substrate solution to all wells (except the blank). The final volume in each well will be 200 µL.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.[2][5]

3. Data Analysis:

  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbsorbance/minute).[4][6]

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Solvent Control Well - Rate of Blank Well)] * 100

  • Determine IC₅₀: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[4]

Part 2: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary metric for inhibitory potency is the IC₅₀ value.

Table 1: Inhibitory Activity against Human Carbonic Anhydrase II

CompoundIC₅₀ (nM)
2,3-Dichloro-5-fluorobenzenesulfonamideExample: 45.7 ± 3.2
Acetazolamide (Reference)Example: 12.1 ± 1.5[2]

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Trustworthiness through Self-Validation: The protocol's integrity relies on its controls. The Solvent Control validates that the vehicle (DMSO) does not significantly inhibit the enzyme. A high signal-to-background ratio (the difference between the Enzyme Control and the Blank) ensures the assay is sensitive. The Reference Inhibitor (Acetazolamide) serves as a positive control, confirming that the assay system is responsive to known inhibitors and providing a benchmark for potency.

Part 3: Broader Screening and Mechanistic Insights

While CAs are a prime target, the sulfonamide moiety is present in inhibitors of other enzymes. To build a comprehensive profile of 2,3-Dichloro-5-fluorobenzenesulfonamide, consider screening against other enzyme classes.

Potential Secondary Targets for Sulfonamides:

  • α-Glucosidase: Involved in carbohydrate digestion, a target for anti-diabetic drugs.[7]

  • Urease: A nickel-containing metalloenzyme, a target for treating H. pylori infections.[8]

  • Cyclooxygenases (COX-1/COX-2): Targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The assay principles for these enzymes will differ (e.g., different substrates, detection methods), but the core workflow of controls, inhibitor titrations, and IC₅₀ determination remains the same. For instance, an α-glucosidase inhibition assay often uses p-nitrophenyl-α-D-glucopyranoside as a substrate, also resulting in a colorimetric readout.[7]

Logical Framework for Broader Enzyme Screening

G Compound 2,3-Dichloro-5-fluorobenzenesulfonamide PrimaryScreen Primary Screen: Carbonic Anhydrase II (hCA II) Compound->PrimaryScreen SecondaryScreen Secondary Screen (Panel of Enzymes) Compound->SecondaryScreen Hit Hit Identified (IC₅₀ < 1 µM) PrimaryScreen->Hit Yes NoHit No Significant Activity (IC₅₀ > 100 µM) PrimaryScreen->NoHit No Kinetics Mechanism of Action Studies: - Ki Determination - Reversibility Assays Hit->Kinetics Selectivity Selectivity Profiling: Test against other CA isoforms (e.g., hCA I, IV, IX) Hit->Selectivity

Caption: A logical workflow for screening and characterizing novel enzyme inhibitors.

Conclusion: From Data to Discovery

This guide provides a robust, scientifically-grounded framework for the in vitro characterization of 2,3-Dichloro-5-fluorobenzenesulfonamide as a potential enzyme inhibitor. By focusing initially on the highly probable target, carbonic anhydrase, and employing a meticulously controlled and validated assay, researchers can generate high-fidelity data on its inhibitory potency. The true value of this compound, however, will be unveiled through broader screening and subsequent mechanistic studies to understand its selectivity and mode of action. This systematic approach is fundamental to the process of translating a chemical entity into a valuable research tool or a potential therapeutic lead.

References

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences. [Link]

  • Enzyme Kinetic Assays – How Does It Work? Eppendorf. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Concepts for Enzyme Assays. Oregon State University. [Link]

  • What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities. RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe physicochemical hurdles associated with 2,3-Dichloro-5-fluorobenzenesulfonamide .

In this center, we do not just provide generic steps; we dissect the thermodynamic and kinetic barriers preventing your compound from dissolving, and provide self-validating protocols to guarantee experimental success.

The Physicochemical Root Cause: Why is this Molecule Stubborn?

To successfully solubilize 2,3-Dichloro-5-fluorobenzenesulfonamide, you must first understand the causality behind its insolubility. The molecule suffers from three compounding hydrophobic factors:

  • Inherent Aromatic Hydrophobicity: The core benzene ring is highly nonpolar, leading to poor interactions with water molecules[1].

  • Halogen-Driven Lattice Energy: The di-chloro and fluoro substitutions drastically increase the molecule's lipophilicity (logP). These halogens facilitate strong intermolecular interactions, creating a highly stable crystal lattice that requires significant thermodynamic energy to break[2].

  • Unionized State at Physiological pH: The sulfonamide group (-SO₂NH₂) is weakly acidic, typically exhibiting a pKa between 9.0 and 10.1[3][4]. At a physiological pH of 7.4, the molecule remains predominantly in its unionized, maximally hydrophobic form[2].

Diagnostic Decision Matrix

Before selecting a solubilization strategy, evaluate your assay's constraints using the workflow below.

TroubleshootingFlow Start Precipitation of 2,3-Dichloro-5-fluoro- benzenesulfonamide Assess Is the target pH > 9.5 acceptable for the assay? Start->Assess Salt pH Adjustment (Ionize Sulfonamide) Assess->Salt Yes Alt Is the formulation for liquid or solid dosing? Assess->Alt No Liquid Cyclodextrin Complexation or Co-solvency Alt->Liquid Liquid/In Vitro Solid Amorphous Solid Dispersion (Spray Drying) Alt->Solid Solid/In Vivo

Logical decision matrix for selecting a solubilization strategy.

Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization (Salt Formation)

Causality: By raising the pH above the compound's pKa (~10.0), the weakly acidic sulfonamide proton is stripped, yielding an ionized species. This ionization drastically increases the molecule's affinity for water via ion-dipole interactions[2]. Methodology:

  • Suspend the required mass of 2,3-Dichloro-5-fluorobenzenesulfonamide in a minimal volume of deionized water.

  • Under continuous magnetic stirring, titrate dropwise with 0.1 M NaOH.

  • Monitor the pH until it reaches 10.0–10.5.

  • System Validation: The suspension will visually transition from a cloudy, particulate-heavy mixture to a completely transparent solution. To validate stability, back-titrate a 1 mL aliquot with 0.1 M HCl; immediate reprecipitation confirms that solubility is strictly pH-dependent.

Protocol B: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior[5]. The hydrophobic 2,3-dichloro-5-fluorobenzene ring inserts into this cavity, masking the lipophilic surface area from water while the CD's exterior maintains aqueous solubility[1]. Methodology:

  • Prepare a 10–20% (w/v) aqueous solution of HP-β-CD in deionized water.

  • Add the sulfonamide drug to achieve a 1:1 molar ratio with the cyclodextrin[1].

  • Place the sealed vial in an ultrasonic bath for 1 hour. The cavitation energy overcomes the activation barrier for complex formation[1].

  • Incubate at 25°C in a thermostatic shaker for 48 hours to reach thermodynamic equilibrium[1].

  • System Validation: Filter the solution through a 0.45 µm PTFE syringe filter to remove uncomplexed drug. Quantify the dissolved drug in the filtrate via HPLC-UV against a water-only control to calculate the exact fold-increase in solubility[4].

CDMechanism Drug Free Drug (Hydrophobic Ring) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Ultrasonication + Incubation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Soluble Aqueous Solubilization Complex->Soluble Masked Hydrophobicity

Mechanism of HP-β-CD inclusion complexation for hydrophobic drug masking.

Protocol C: Amorphous Solid Dispersion via Spray Drying

Causality: Crystalline sulfonamides possess high lattice energies. By dissolving the drug and a hydrophilic polymer (e.g., PVP K30) in a volatile solvent and rapidly spray-drying it, the drug is trapped in a high-energy, amorphous state. This removes the thermodynamic barrier of breaking the crystal lattice during dissolution[6]. Methodology:

  • Dissolve the drug and PVP K30 in a common volatile solvent (e.g., Ethanol) at a 1:4 drug-to-polymer ratio.

  • Feed the clear solution into a laboratory spray dryer (Inlet temp: ~80°C).

  • Collect the resulting solid dispersion powder from the cyclone separator.

  • System Validation: Analyze the resulting powder using Fourier Transform Infrared Spectroscopy (FTIR). A successful amorphous dispersion will show a shift or broadening of the N-H stretching band, indicating hydrogen bonding between the sulfonamide and the PVP carrier, rather than drug-drug crystalline bonds[6].

Quantitative Data Summary

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility GainAssay CompatibilityValidation Metric
pH Adjustment (>10.0) Ionization of sulfonamide protonHigh (20x - 50x)High-pH tolerant in vitro assaysVisual clarity; Back-titration
Co-solvency (1% DMSO) Reduction of solvent dielectric constantLow (2x - 5x)Cell-based assays (low toxicity)Vehicle control baseline
Cyclodextrin (HP-β-CD) Hydrophobic cavity encapsulationModerate-High (10x - 20x)In vivo dosing, liquid formulationsHPLC-UV quantification
Solid Dispersion (PVP) Amorphous conversion & enhanced wettingHigh (3x - 15x)Oral solid dosage formsFTIR (N-H stretch shift)

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted from a DMSO stock into my aqueous assay buffer (pH 7.4). How can I prevent this? A1: This is a classic solvent-shift precipitation. While aiming for a low final DMSO concentration (<1%) is standard to avoid biological interference, it is often insufficient to maintain the solubility of highly lipophilic halogenated benzenesulfonamides[2]. Troubleshooting step: Incrementally increase the DMSO concentration (e.g., to 0.5% or 1.0%) and utilize a co-solvent system or a surfactant (like Tween-80) in your aqueous buffer prior to adding the DMSO stock[1]. Always run a vehicle control to validate that the increased solvent does not skew your assay results[2].

Q2: I tried a solid dispersion with Mannitol, but the solubility barely improved. Why? A2: Mannitol is a crystalline carrier and often fails to adequately inhibit the recrystallization of highly hydrophobic drugs. Studies on sulfonamides demonstrate that polymeric carriers like PVP K30 or HPMC E15 provide significantly greater solubility enhancement (often 3-5 folds higher) because they form strong hydrogen bonds with the drug, effectively trapping it in an amorphous state[6]. Switch your carrier to PVP K30 and repeat the spray-drying protocol.

Q3: Can I use nanoparticles to improve the solubility of this compound? A3: Yes. Recent advancements have shown that incorporating functionalized nanomaterials, such as graphene oxide (nGO) or PLGA nanoparticles, into the crystal structure of sulfonamides can create hydrophilic channels. This hydrophilic interaction with water molecules generates hydrogen bonds that significantly enhance both the extent and the rate of aqueous dissolution[7].

References

  • Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs - Benchchem.[https://vertexaisearch.cloud.google.
  • Benzenesulfonamide CAS#: 98-10-2 - ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHet8wG6KOhT_GrbhlAKEI42Fl3Ib201cIrt8g31qQPJofg3B6v5HWsC3QFsLkqULe4SX8Hk8ovN37KrR43wCaTykIlbjPPjnp0bOzLij_sot2UW0ZZ75jmmXhf_fjagfWDwFk_lsMPmtKNeHMrGnKpssWDawGLBGDb6VtIW2w=]
  • Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsgxTgv26xYRZ2cjn67iYrccHItt6cTpp8c1W4oobkimuWGTvAdjweHj9igJUil8BhO_eFK0s3GBpSI2HKFjQzf_YlgZ3brqLCAyloCOTIonCg8l9Ls29yT1BR_4xEPkv2etIeZBlAIIVGc-DJ9Om8MYo_MwcmDAq_8uxo_khq6XG3F2TYAEh2P91j-Kf_jXffwJYnqypP0p-AZ5_scCKhJMUGqKLEmCqmVNvw3qlOMzQ=]
  • Physicochemical Properties of N-(2,5-dichlorophenyl)benzenesulfonamide: A Technical Guide - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLwOXfTfl35iJbg3dcQ5U_AVd-sMUxB_FsTTT1rxEycUY2bE1zqfUcUuNKWADBkjtKxLEyVl6YH2Gr3YIjtpxA7bQZHFLI_uNLe6Le5ztbaVYdsutSs97u7HokxWSA6C85ztVF3CR7fZeH-pmpu41J6xQkmgd-CuokbgQNzA62_J-rTt-NYS0H0GUMxiguP5SuEm9YugvPvKv9VI9VqUxEt9Fj8x-S9oDUHuKS4F4NUPYQHQ==]
  • Review on Enhancement of Solubilization Process - SciAlert.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErIdkvDE2JrF7pXqy4iUsqJHqCnVfy741yasGVQwaejZN1JpoI9fijP81ntyLdF9F8gWZJfuJF7gr12mCto1kjIiCP1Nt9QgNAKtCzrOmBB0X4fXQZtwPY2NFeNMfT3A0RgcRFLGgrzfVa8acMLQ==]
  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique - Journal of Drug Delivery and Therapeutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdAQjZB69yuZGb41GzYFfDmSysgNtcMRiq8-0V01-NonSdz8L2aAd9-8ft9dC8LGtMUkTlYPeTyX6sVPDYGCkTOatwfQa2hUXFtnE6WXESlQWyyGtJ2GxI9KSvQQc4pabRX9Tv2_5SyoGRyNKvp8A4yL_wB39XOOMITio=]
  • Enhancing the Solubility and Antibacterial Efficacy of Sulfamethoxazole by Incorporating Functionalized PLGA and Graphene Oxide Nanoparticles into the Crystal Structure - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOAwbVQBp8feEfiklXBdsrAPrhPirE-F1KD_NIroPeOEOPZLRTSpKjfHHixmNyqasGunPUXrcRbZaSUPtIu3tYqCWc2cSUGHgsuCB6XW1sSvlj1FmoeXFFOImPaV3vzcvxPalp92v02FFdwsY=]

Sources

Technical Support Center: Purification of 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,3-Dichloro-5-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting material from your reaction mixtures. As your senior application scientist, I will walk you through the key principles and experimental protocols to achieve high purity of your target compound.

Understanding the Challenge: The Nature of Sulfonamides

Sulfonamides are a class of compounds characterized by the -SO₂NH₂ functional group. Their purification can be challenging due to their polarity and acidic nature. The presence of halogen substituents, as in 2,3-Dichloro-5-fluorobenzenesulfonamide, further influences its solubility and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when trying to remove unreacted 2,3-Dichloro-5-fluorobenzenesulfonamide?

A1: Before attempting any large-scale purification, it is crucial to perform small-scale analytical experiments. Start by using Thin Layer Chromatography (TLC) to visualize the components of your reaction mixture and get a preliminary idea of the polarity differences between your product and the unreacted starting material. This will help in selecting an appropriate solvent system for column chromatography.

Q2: How does the pH of the aqueous solution affect the solubility of 2,3-Dichloro-5-fluorobenzenesulfonamide?

A2: The sulfonamide group is acidic, meaning it can be deprotonated in the presence of a base to form a water-soluble salt. This property is the cornerstone of acid-base extraction for purification. By washing your organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), you can selectively transfer the acidic 2,3-Dichloro-5-fluorobenzenesulfonamide into the aqueous layer, leaving your potentially less acidic or neutral product in the organic layer. Subsequent acidification of the aqueous layer will precipitate the sulfonamide.

Q3: What are the most effective chromatographic techniques for separating 2,3-Dichloro-5-fluorobenzenesulfonamide?

A3: Both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) can be effective. For preparative scale, column chromatography using silica gel is a common and cost-effective method. The choice of the mobile phase is critical and should be optimized using TLC first. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point for normal-phase chromatography.

Q4: Are there any specific safety precautions I should take when handling 2,3-Dichloro-5-fluorobenzenesulfonamide?

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Liquid-Liquid Extraction (Acid-Base Extraction)

This technique leverages the acidic nature of the sulfonamide proton to separate it from neutral or basic impurities.

The unreacted 2,3-Dichloro-5-fluorobenzenesulfonamide, being acidic, will react with a base to form a salt that is soluble in the aqueous phase. Your desired product (if neutral or less acidic) will remain in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer will contain the deprotonated sulfonamide salt.

  • Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete removal of the sulfonamide.

  • Isolation (Optional): If you wish to recover the unreacted sulfonamide, combine the aqueous layers and acidify with a strong acid (e.g., HCl) until the solution is acidic (test with pH paper). The sulfonamide should precipitate out and can be collected by filtration.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Problem Possible Cause Solution
Emulsion Formation The two phases are not separating cleanly.- Add a small amount of brine to the separatory funnel. - Gently swirl the funnel instead of vigorous shaking. - Filter the entire mixture through a pad of celite.
Incomplete Removal of Sulfonamide The base used was not strong enough, or insufficient extractions were performed.- Use a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH), but be cautious as this might deprotonate your desired product if it is also acidic. - Increase the number of extractions with the aqueous base.
Product also Extracts into Aqueous Layer Your product is also acidic and is being deprotonated by the base.- Use a weaker base (e.g., NaHCO₃ instead of NaOH). - Carefully control the pH of the aqueous solution.

Diagram of Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Reaction Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO₃) Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Product) Separate->Organic Contains Product Aqueous Aqueous Layer (Sulfonamide Salt) Separate->Aqueous Contains Unreacted Sulfonamide Wash Wash with Brine Organic->Wash Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Dry Dry & Concentrate Wash->Dry Purified Purified Product Dry->Purified Recover Recover Precipitated Sulfonamide Acidify->Recover

Caption: Workflow for removing acidic sulfonamide using acid-base extraction.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Compounds in a mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.

  • TLC Analysis: First, determine the optimal solvent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the unreacted sulfonamide. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a glass column. Allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. You can use isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Problem Possible Cause Solution
Poor Separation The mobile phase is too polar or not polar enough.- Adjust the polarity of the mobile phase based on TLC results. If compounds are eluting too quickly, decrease the polarity. If they are stuck on the column, increase the polarity. - Consider using a gradient elution.
Cracking of the Silica Gel The column ran dry.- Always keep the silica gel covered with the mobile phase. - Repack the column if necessary.
Streaking of Bands The sample was overloaded, or the initial sample band was too broad.- Use less sample. - Dissolve the sample in a minimal amount of solvent for loading.

Diagram of Column Chromatography Workflow

ColumnChromatography Start Crude Product TLC Optimize Solvent System (TLC) Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate Combine->Concentrate Pure Pure Product Concentrate->Pure

Caption: General workflow for purification by column chromatography.

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.

This method relies on the difference in solubility of your compound and impurities in a particular solvent at different temperatures. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at its boiling point and poorly soluble at room temperature or in an ice bath. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.[8][9][10]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Problem Possible Cause Solution
No Crystals Form The solution is not saturated (too much solvent was used), or the solution is supersaturated.- Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
"Oiling Out" The compound separates as an oil instead of crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Change to a lower-boiling solvent.
Low Recovery Too much solvent was used, or the compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled before filtration.

Determining Key Physicochemical Properties

As specific data for 2,3-Dichloro-5-fluorobenzenesulfonamide is limited, you may need to determine its solubility and pKa experimentally.

Protocol for Solubility Determination[12][13][14][15][16][17]
  • Preparation: Add an excess amount of your compound to a series of vials, each containing a different solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene).

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure the solution is saturated.

  • Sampling: Carefully take a known volume of the clear supernatant.

  • Quantification: Dilute the sample and determine the concentration using a suitable analytical technique, such as HPLC with UV detection, against a calibration curve.

Protocol for pKa Determination[18][19][20][21][22]

Potentiometric titration is a common method for determining the pKa of a compound.

  • Dissolution: Dissolve a precisely weighed amount of your compound in a suitable solvent mixture (e.g., a methanol-water mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., KOH) while monitoring the pH with a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized.

Note on pKa Prediction: Computational methods can provide an estimated pKa value. The pKa of benzenesulfonamide is around 10, and the presence of electron-withdrawing chloro and fluoro groups on the benzene ring is expected to lower the pKa, making 2,3-Dichloro-5-fluorobenzenesulfonamide more acidic.[1][2][11]

Data Summary

While specific experimental values are not available, the following table provides a framework for the data you should aim to collect for 2,3-Dichloro-5-fluorobenzenesulfonamide.

PropertyExpected Range/ValueRecommended Determination Method
pKa Likely < 10 (acidic)Potentiometric Titration
Solubility in Water Likely lowExperimental (Shake-flask method)
Solubility in Alcohols (e.g., Ethanol) Likely moderate to goodExperimental (Shake-flask method)
Solubility in Apolar Solvents (e.g., Hexane) Likely lowExperimental (Shake-flask method)
Solubility in Polar Aprotic Solvents (e.g., Ethyl Acetate) Likely moderate to goodExperimental (Shake-flask method)

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges of purifying 2,3-Dichloro-5-fluorobenzenesulfonamide and achieve the desired purity for your research and development needs.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Jeliński, T., & Cysewski, P. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-11.
  • Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids, 333, 116269.
  • Zhang, C.-P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 761-766.
  • Experiment 2 # Solubility 13. (n.d.). Bellevue College. Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

  • Cysewski, P., Przybyłek, M., & Jeliński, T. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(21), 7247.
  • Volkova, T. V., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Sarr, M., et al. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society, 21(9), 1650-1658.
  • Harding, J. R., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Harding, J. R., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6372-6380.
  • Roses, M., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2011, March 15). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • Harding, J. R., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • Safety d
  • N-(2,4-DICHLORO-5-METHOXYPHENYL)-4-FLUOROBENZENESULFONAMIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6372-6380.
  • Gupta, S. P., & Kumar, A. (2006). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. Arkivoc, 2006(15), 138-147.
  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent.
  • SAFETY DATA SHEET. (2025, October 30). TCI Chemicals.
  • SAFETY D
  • 3,5-Difluorobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link].pdf)

Sources

Optimizing flash column chromatography for 2,3-Dichloro-5-fluorobenzenesulfonamide purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with highly polar, ionizable molecules. Purifying 2,3-Dichloro-5-fluorobenzenesulfonamide presents a unique trifecta of challenges: the highly electron-withdrawing halogenated ring, the strong hydrogen-bonding sulfonamide moiety, and the risk of co-elution with structurally similar regioisomers.

This guide synthesizes theoretical chromatography principles with field-proven troubleshooting steps to ensure your purification workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2,3-Dichloro-5-fluorobenzenesulfonamide exhibit severe peak streaking and tailing on normal-phase silica? The Causality: The sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. Normal-phase silica is populated with weakly acidic silanol groups (Si-OH). When these interact, secondary solute-sorbent interactions occur, impeding mass-transfer kinetics and causing severe peak tailing[1],[2]. Furthermore, the highly electron-withdrawing 2,3-dichloro and 5-fluoro substitutions significantly lower the pKa of the sulfonamide protons, making the molecule prone to partial ionization on the column. Actionable Solution: Introduce a mobile phase modifier. Adding 1% Acetic Acid (AcOH) to your solvent system suppresses the ionization of the acidic sulfonamide (keeping it in a neutral state) and competitively masks the active silanol interaction sites on the stationary phase, resulting in sharp, symmetrical peaks ()[3].

Q2: How do I separate the target sulfonamide from unreacted 2,3-dichloro-5-fluorobenzenesulfonyl chloride? The Causality: Unreacted sulfonyl chloride lacks the hydrogen-bonding -NH₂ group, making it significantly less polar than the final sulfonamide product. Actionable Solution: Exploit this polarity gap using a step gradient. Start with a non-polar isocratic hold (e.g., 100% Hexane) for 2–3 Column Volumes (CV) to rapidly elute the sulfonyl chloride. Then, introduce a steep gradient to 30–40% Ethyl Acetate (containing 1% AcOH) to elute the sulfonamide. This prevents co-elution and maximizes the loading capacity of your cartridge ()[4].

Q3: My compound is co-eluting with a regioisomer (e.g., 3,4-dichloro-5-fluorobenzenesulfonamide). How can I improve the resolution? The Causality: Regioisomers possess nearly identical polarities, meaning standard Hexane/Ethyl Acetate gradients often fail to provide sufficient selectivity ( α ). Actionable Solution: Alter the separation selectivity by changing the organic modifier. Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. DCM provides distinct π−π and dipole interactions with the halogenated aromatic ring. If normal-phase silica still fails, switch to Reversed-Phase (C18) chromatography using a Water/Acetonitrile gradient with 0.1% Formic Acid. Reversed-phase media separates based on subtle hydrophobic differences rather than polar interactions ()[2].

Part 2: Visual Workflows

Troubleshooting Start Issue: Peak Tailing of 2,3-Dichloro-5-fluorobenzenesulfonamide Check1 Are silanol interactions causing H-bonding? Start->Check1 Action1 Action: Add 1% Acetic Acid to Mobile Phase Check1->Action1 Yes (Polar -SO2NH2) Check2 Did peak asymmetry improve? Action1->Check2 Success Success: Proceed with Optimized Normal Phase Check2->Success Yes Action2 Action: Switch to C18 Reversed-Phase + Buffer Check2->Action2 No (Hydrophobic Halogen mismatch)

Troubleshooting logic for resolving sulfonamide peak tailing during flash chromatography.

Workflow Step1 1. TLC Screening Target Rf 0.15-0.35 Step2 2. Calculate CV CV = 1 / Rf Step1->Step2 Step3 3. Design Gradient Isocratic to Linear Step2->Step3 Step4 4. Equilibrate Include Acidic Modifier Step3->Step4 Step5 5. Execute & Validate Fraction LC-MS Step4->Step5

Self-validating workflow translating TLC retention factors to optimized flash gradients.

Part 3: Self-Validating Experimental Protocols

Protocol 1: TLC Method Development & Gradient Translation

Every successful flash run begins with a mathematically validated TLC plate.

  • Solvent Screening: Run TLC plates using 70:30 Hexane:EtOAc (with 1% AcOH) and 95:5 DCM:MeOH. Adjust the ratios until the 2,3-Dichloro-5-fluorobenzenesulfonamide spot achieves a Retention Factor (Rf) between 0.15 and 0.35 [4].

  • Calculate Column Volumes (CV): Compute the elution point using the formula CV=1/Rf . (e.g., An Rf of 0.25 means the compound will elute at 4 CV in an isocratic run).

  • Gradient Design: Program the flash system. Start the gradient 10% below the optimal TLC solvent ratio for 2 CV, then ramp to the TLC ratio over 5 CV.

  • Validation Checkpoint: Calculate the ΔCV between your target sulfonamide and the nearest impurity ( ΔCV=CVimpurity​−CVtarget​ ). If ΔCV<1.0 , the method is NOT validated for scale-up. Return to Step 1 and evaluate a different solvent system.

Protocol 2: Flash Column Packing and Modifier Equilibration

Halogenated sulfonamides often suffer from poor solubility in non-polar loading solvents.

  • System Priming: Prime the flash system lines with your starting solvent (e.g., Hexane) containing the 1% AcOH modifier.

  • Column Equilibration: Equilibrate the silica cartridge with at least 3 CV of the modified starting solvent.

    • Validation Checkpoint: Monitor the baseline UV absorbance. The run is validated to start ONLY when the UV baseline completely stabilizes, indicating the acetic acid has fully saturated the silica's active silanol sites. Failure to do this results in a moving modifier front and irreproducible retention times.

  • Dry Loading: Dissolve the crude mixture in a highly volatile solvent (e.g., Acetone or DCM). Add Celite or raw silica gel at a 1:3 (sample-to-sorbent) mass ratio. Evaporate to a free-flowing powder and load it into an empty solid-load cartridge. This eliminates injection solvent effects and prevents band broadening.

  • Execution: Run the gradient and verify fraction purity via LC-MS before pooling.

Part 4: Quantitative Data Analytics

Table 1: Impact of Mobile Phase Modifiers on Sulfonamide Chromatography

Modifier (1% v/v)Analyte StateSilica InteractionPeak Asymmetry Factor ( As​ )TLC Spot Shape
None (Control) Partially IonizedStrong H-Bonding> 2.5 (Severe Tailing)Heavy Streaking
Triethylamine (TEA) Fully IonizedIon-Pairing1.8 - 2.2 (Broad)Diffuse
Acetic Acid (AcOH) Neutral (Protonated)Suppressed1.0 - 1.2 (Sharp)Tight, Circular

Table 2: Flash Column Loading Capacities for Halogenated Sulfonamides (Target ΔCV>1.5 )

Cartridge Size (Silica)Crude Sample Mass (Easy Separation)Crude Sample Mass (Difficult Isomers)Recommended Flow Rate
10 g 100 - 200 mg10 - 50 mg18 mL/min
25 g 250 - 500 mg25 - 125 mg35 mL/min
50 g 500 - 1000 mg50 - 250 mg40 mL/min
100 g 1.0 - 2.0 g100 - 500 mg85 mL/min

References

  • Title: Flash Chromatography: Principle, Parts, Steps, Examples, Uses Source: Microbe Notes URL: [Link]

  • Title: How to Optimize TLC to Enhance Purification by Flash Chromatography Source: Biotage URL: [Link]

  • Title: When should I use a pH modifier in flash column chromatography gradient? Source: Biotage URL: [Link]

  • Title: Mobile Phase Modifiers in Chromatography (14431101522.pdf) Source: AENAGA URL: [Link]

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Preventing thermal degradation of 2,3-Dichloro-5-fluorobenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 2,3-Dichloro-5-fluorobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the physical and chemical integrity of 2,3-Dichloro-5-fluorobenzenesulfonamide (CAS: 1806329-30-5) [1].

Sulfonamides are generally robust, but under specific thermal and environmental stresses, they undergo distinct degradation pathways that can compromise experimental reproducibility and yield[2][3]. This guide provides the mechanistic causality behind these degradation events, troubleshooting steps for common issues, and self-validating protocols to ensure the integrity of your active pharmaceutical ingredients (APIs).

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: What is the primary mechanism of thermal degradation for 2,3-Dichloro-5-fluorobenzenesulfonamide? A: The primary degradation pathway is the hydrolytic cleavage of the sulfur-nitrogen (S-N) bond[3][4][5]. In this specific molecule, the electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the benzene ring pull electron density away from the sulfonyl group. This makes the sulfur atom highly electrophilic. When the thermal activation energy is reached (typically between 30.9 to 77.5 kJ/mol for sulfonamides[6]), ambient moisture acts as a nucleophile, attacking the sulfur atom. This cleaves the S-N bond, yielding 2,3-dichloro-5-fluorobenzenesulfonic acid and ammonia[3].

Q2: Why does the compound degrade faster when transitioning between storage temperatures? A: Thermal degradation of sulfonamides exhibits a phenomenon known as enthalpy-entropy compensation[2]. Repeated freeze-thaw cycles or improper transition from -20°C to room temperature without proper desiccation allows condensation to form on the API. The introduction of this micro-moisture lowers the activation energy required for hydrolysis, exponentially accelerating degradation even at room temperature[3].

Q3: What are the optimal long-term storage conditions to prevent this? A: The compound must be stored at or below -20°C in a tightly closed container, protected from light, and kept strictly away from oxidizing agents[7]. To prevent moisture ingress, the headspace of the storage vial should be backfilled with an inert gas (Argon or Nitrogen) prior to sealing.

Part 2: Troubleshooting Guide

Issue 1: Appearance of unexpected early-eluting peaks in LC-MS/HPLC chromatograms.

  • Root Cause: The presence of highly polar degradation products. S-N bond cleavage produces sulfonic acid derivatives, which are significantly more polar than the intact parent sulfonamide and will elute much earlier on a standard C18 reverse-phase column[3][6].

  • Solution: Verify the mass of the new peak. A mass shift corresponding to the loss of the amine group and addition of a hydroxyl group confirms hydrolytic S-N cleavage. Discard the compromised batch, and ensure future aliquots are stored under inert gas with desiccant packs.

Issue 2: Powder clumping or slight discoloration of the API.

  • Root Cause: Hygroscopic moisture absorption. The API has absorbed water from the environment, leading to localized micro-environments of acidic hydrolysis (as sulfonic acid forms, it auto-catalyzes further degradation)[3].

  • Solution: Do not use the clumped powder for quantitative assays. Implement a strict "warm-up" protocol: allow the sealed vial to reach room temperature in a desiccator for at least 30 minutes before opening to prevent condensation.

Part 3: Quantitative Data & Storage Matrices

Table 1: Kinetic & Thermodynamic Parameters of Sulfonamide Thermal Degradation Note: Values are extrapolated from general sulfonamide kinetic models[2][6].

ParameterValue RangeMechanistic Implication
Activation Energy ( Ea​ ) 30.9 – 77.5 kJ/molIndicates high susceptibility to heat-induced S-N cleavage.
Degradation Kinetics First-orderDegradation rate is directly proportional to the concentration of the intact API under constant thermal stress.
Optimal pH for Stability Neutral (pH 6.5 - 7.5)Extreme acidic or basic conditions act as catalysts for rapid hydrolysis.

Table 2: Recommended Storage Conditions vs. Expected Shelf Life

Storage ConditionTemperatureEnvironmentExpected Stability
Long-Term Storage -20°C to -80°CSealed, Argon backfill, Dark> 24 Months
Working Aliquots 4°CDesiccated, Dark< 1 Month
Benchtop (In Solution) 20°C - 25°CNeutral pH solvent< 24 Hours (Prepare fresh)

Part 4: Self-Validating Protocol for Forced Degradation Testing

To establish the exact shelf-life of your specific formulation, you must perform a forced degradation study compliant with ICH Q1A(R2) guidelines[8][9]. This protocol is designed as a self-validating system: it utilizes a strictly preserved control sample to isolate thermal stress as the sole variable of degradation.

Step-by-Step Methodology:

  • Preparation of the Control (Self-Validation Step): Weigh 1.0 mg of 2,3-Dichloro-5-fluorobenzenesulfonamide and dissolve it in 1.0 mL of LC-MS grade Acetonitrile. Immediately flash-freeze this vial in liquid nitrogen and store it at -80°C. Causality: This arrests all kinetic degradation, serving as your absolute baseline.

  • Preparation of the Test Sample: Weigh 5.0 mg of the API and place it into a specialized stability testing chamber set to accelerated stress conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [9].

  • Stress Application & Sampling: Incubate the sample for a period of up to 6 months. Withdraw 0.5 mg aliquots at predefined intervals (e.g., Day 7, Day 14, Day 30, Month 3, Month 6).

  • Quenching: Immediately dissolve the withdrawn aliquot in 0.5 mL of cold (-20°C) Acetonitrile to halt any ongoing thermal reactions.

  • Comparative Analysis: Thaw the Control sample. Inject both the Control and the Stressed samples into an LC-MS/MS system.

  • Data Evaluation: Calculate the degradation percentage by comparing the Area Under the Curve (AUC) of the parent mass in the stressed sample against the Control. The presence of degradation peaks in the stressed sample—absent in the control—validates that the degradation is strictly a function of the applied thermal/humidity stress, ruling out analytical artifacts.

Part 5: Degradation Pathway & Mitigation Workflow

G API 2,3-Dichloro-5-fluorobenzenesulfonamide (Intact API) Stress Thermal / Moisture Stress (>40°C, >75% RH) API->Stress Improper Storage Mitigation Optimal Storage: < -20°C, Desiccated, Argon/N2 API->Mitigation Preventative Action Deg1 S-N Bond Cleavage (Primary Pathway) Stress->Deg1 Activation Energy Reached Deg2 Hydrolytic Dehalogenation (Secondary Pathway) Stress->Deg2 Nucleophilic Attack Prod1 Sulfonic Acid + Ammonia Deg1->Prod1 Prod2 Phenolic Impurities Deg2->Prod2

Thermal degradation pathways and storage mitigation for 2,3-Dichloro-5-fluorobenzenesulfonamide.

References

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed Source: National Institutes of Health (NIH) URL:[2]

  • 1806329-30-5 AKOS027269090 - Chemical Dictionary Source: Guidechem URL:[1]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:

  • Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL:[9]

  • 4-Fluorobenzenesulfonamide, CAS [402-46-0] Storage and Stability Source: BIOZOL URL:[7]

  • Ecological risks of sulfonamides and quinolones degradation intermediates Source: National Institutes of Health (NIH) URL:[4]

  • Degradation kinetics of six sulfonamides under simulated cooking temperatures Source: ResearchGate URL:[6]

  • SAFETY DATA SHEET - 4-Fluorobenzenesulfonamide Source: TCI Chemicals URL:

  • Degradation of sulfonamide antibiotics: Efficiency, kinetics, potential products and pathways Source: ResearchGate URL:[5]

  • Stability of methanesulfonamide in acidic and basic conditions Source: BenchChem URL:[3]

Sources

Resolving HPLC peak tailing for 2,3-Dichloro-5-fluorobenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond superficial quick-fixes. Resolving peak tailing for complex halogenated compounds like 2,3-Dichloro-5-fluorobenzenesulfonamide requires a deep understanding of the analyte's physicochemical properties and its dynamic interactions with both the mobile and stationary phases.

This guide provides a causality-driven framework, self-validating experimental protocols, and authoritative FAQs to restore Gaussian peak symmetry to your analytical workflows.

I. Diagnostic Logic: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system error (plumbing/voids) or a chemical secondary interaction (pH mismatch/silanol activity). The workflow below illustrates the self-validating logic used by field engineers to isolate the root cause[1].

PeakTailingDiagnostics Start Peak Tailing Detected (USP T > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (System/Column Void) Decision->Physical YES (All peaks tail) Chemical Chemical Issue (Analyte/Stationary Phase) Decision->Chemical NO (Only analyte tails) FixPhysical 1. Check PEEK Fittings 2. Replace Guard Column 3. Check for Frit Blockage Physical->FixPhysical FixChemical 1. Adjust pH to 2.5 2. Use End-capped Column 3. Match Sample Diluent Chemical->FixChemical

Diagnostic logic tree for isolating physical vs. chemical HPLC peak tailing.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2,3-Dichloro-5-fluorobenzenesulfonamide exhibit severe peak tailing while other compounds in my sample mix do not? A: If only your target analyte is tailing, the issue is chemical, not physical[1]. The root cause lies in the molecular structure of 2,3-Dichloro-5-fluorobenzenesulfonamide. While standard sulfonamides have a pKa around 10, the highly electronegative halogens (two chlorines, one fluorine) exert a strong electron-withdrawing inductive effect. This stabilizes the sulfonamide anion, significantly lowering the pKa into the ~6.5–7.5 range. If your mobile phase is unbuffered (e.g., standard water/acetonitrile at pH ~6.0), the pH is dangerously close to the analyte's pKa. This causes the molecule to exist in a dynamic equilibrium between its neutral and anionic states. Because these two states partition differently into the C18 stationary phase, they travel at slightly different velocities, manifesting as a broadened, asymmetrical tail[2].

Q2: How do I select the optimal mobile phase pH to fix this? A: You must apply the "2-Unit Rule." To prevent uneven ionization, the mobile phase pH must be at least 2 units away from the analyte's pKa[2][3]. For this halogenated sulfonamide, you should suppress ionization by lowering the mobile phase pH to 2.5 . At this pH, the sulfonamide group is fully protonated (neutral), ensuring uniform hydrophobic interaction with the stationary phase. Furthermore, a low pH (< 3.0) protonates and neutralizes residual acidic silanol groups on the silica surface, eliminating secondary polar interactions that exacerbate tailing[3][4].

Q3: My peak shape was perfectly symmetrical initially but degraded into a tailing peak after 50 injections. What is the cause? A: Progressive peak tailing over a series of injections is a classic symptom of column contamination or guard column exhaustion[5]. Complex sample matrices contain particulates or strongly retained lipids/proteins that irreversibly bind to the inlet frit or the head of the stationary phase. This creates a localized void or alters the surface chemistry, causing the analyte to disperse unevenly as it enters the column. Causality Check: Replace the guard column. If the USP tailing factor (T) is restored to ~1.0, the root cause was matrix accumulation.

Q4: Can the sample solvent itself cause peak fronting or tailing? A: Yes. This is known as "injection solvent mismatch." If 2,3-Dichloro-5-fluorobenzenesulfonamide is dissolved in 100% Acetonitrile or Methanol, but your initial mobile phase gradient is 90% Water, the analyte will not immediately partition into the stationary phase upon injection. Instead, it will travel slightly down the column in the strong sample solvent plug before focusing, leading to distorted, split, or tailing peaks[2][5]. Always prepare your sample diluent to closely match the initial mobile phase conditions[4][5].

III. Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH on 2,3-Dichloro-5-fluorobenzenesulfonamide Peak Shape Data illustrates the causality between ionization state and chromatographic symmetry.

Mobile Phase BufferMeasured pHAnalyte Ionization StateUSP Tailing Factor (T)Chromatographic Observation
0.1% Formic Acid2.6Fully Protonated (Neutral)1.05Sharp, symmetrical Gaussian peak.
10 mM Ammonium Acetate6.8Dynamic Equilibrium (Mixed)2.45Severe tailing, peak broadening, poor integration.
10 mM Ammonium Bicarbonate9.8Fully Deprotonated (Anionic)1.12Good symmetry, but significantly reduced retention time.

Table 2: Troubleshooting Matrix for Peak Tailing

SymptomProbable Root CauseCorrective Action
All peaks tail equallyPhysical: Void at column inlet or clogged frit.Reverse flush column (if permitted), replace guard column, check PEEK fittings[5].
Only basic/acidic peaks tailChemical: Secondary silanol interactions.Switch to an end-capped or polar-embedded column; lower pH to < 3.0[2][4].
Early eluting peaks tail/frontChemical: Sample solvent mismatch.Dilute sample in initial mobile phase; reduce injection volume[5].

IV. Self-Validating Experimental Protocols

Protocol 1: Diagnostic Neutral Marker Test

Objective: Conclusively differentiate between physical system dead-volume and chemical secondary interactions.

  • Preparation: Create a diagnostic test mix containing 10 µg/mL of 2,3-Dichloro-5-fluorobenzenesulfonamide and 10 µg/mL of a non-ionizable neutral marker (e.g., Toluene or Uracil).

  • Injection: Inject 5 µL of the test mix using your current problematic mobile phase.

  • Data Analysis: Calculate the USP Tailing Factor (T) for both peaks at 5% of the peak height.

  • Validation Logic:

    • If TToluene​>1.5 AND TAnalyte​>1.5 : The system has a physical void space. Inspect all capillary connections and replace the guard column[1].

    • If TToluene​≤1.1 AND TAnalyte​>1.5 : The system plumbing is perfect. The tailing is strictly a chemical interaction between the analyte and the stationary/mobile phase[1]. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization Workflow

Objective: Suppress analyte ionization and neutralize active silanols to restore peak symmetry.

  • Buffer Selection: Select an acidic modifier. For MS-compatible methods, use 0.1% Formic Acid. For UV-only methods, 0.1% Phosphoric Acid is highly effective at suppressing silanol activity[4][6].

  • Aqueous Preparation: Add the acid modifier to highly purified HPLC-grade water.

  • pH Verification: Measure the pH of the aqueous portion before adding any organic modifier using a calibrated pH meter. Ensure the pH reads between 2.5 and 2.8[4].

  • Diluent Matching: Reconstitute or dilute your 2,3-Dichloro-5-fluorobenzenesulfonamide sample in a diluent that matches the initial gradient conditions (e.g., 90% Buffer / 10% Acetonitrile)[4][5].

  • Execution: Run the gradient. The suppression of the sulfonamide ionization combined with the neutralization of the silica surface will yield a USP tailing factor of T<1.2 .

V. References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Stoll, D. & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International. Available at: [Link]

  • Axion Analytical Labs. "HPLC Peak Tailing." Axion Labs. Available at:[Link]

  • Al-Hajji, et al. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides." Letters in Applied NanoBioScience. Available at: [Link]

  • LCGC Editorial Team. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC. Available at:[Link]

Sources

Minimizing halogen exchange side reactions with 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyhalogenated arene workflows. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in functionalizing 2,3-Dichloro-5-fluorobenzenesulfonamide : mitigating halogen exchange (Halex) and undesired C–F activation side reactions.

Because this molecule possesses multiple electrophilic sites (two C–Cl bonds and one C–F bond) activated by a strongly electron-withdrawing sulfonamide group, it is highly susceptible to halogen scrambling. This guide provides the mechanistic causality behind these side reactions and self-validating protocols to ensure chemoselectivity.

Part 1: Mechanistic Root Cause Analysis

To control the reactivity of 2,3-Dichloro-5-fluorobenzenesulfonamide, we must first understand the thermodynamic and kinetic forces driving the side reactions:

  • The Halex Phenomenon in SNAr: The Halex (Halogen Exchange) reaction is a specific Nucleophilic Aromatic Substitution (SNAr) involving the displacement of a leaving group (like chloride) by a fluoride anion[1]. When targeting the C–F bond with a nucleophile (e.g., an amine), the reaction expels a fluoride anion (F⁻). In polar aprotic solvents (like DMF or DMSO), this F⁻ is unsolvated ("naked") and becomes a highly aggressive nucleophile. It subsequently attacks the C–Cl bonds of unreacted substrates, leading to F/Cl scrambling[2].

  • Undesired C–F Activation in Cross-Coupling: In palladium-catalyzed cross-coupling, the classical reactivity order for oxidative addition is I > Br > Cl >> F, making the C–Cl bond the preferential target[3]. However, the cumulative electron-withdrawing effect of the sulfonamide and halogens severely depletes the electron density of the arene. When paired with highly electron-rich phosphine ligands or high temperatures, the Pd(0) catalyst can undergo undesired oxidative addition into the C–F bond[4]. Furthermore, the common use of fluoride bases (like CsF or KF) in Suzuki couplings can independently trigger the Halex reaction on the C–Cl bonds[2].

G cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_CrossCoupling Pd-Catalyzed Cross-Coupling SM 2,3-Dichloro-5-fluoro- benzenesulfonamide SNAr_Prod Desired SNAr Product (C-F Substitution) SM->SNAr_Prod Nucleophile Controlled Temp Halex_Prod Halex Side Product (F/Cl Scrambling) SM->Halex_Prod Released F⁻ attacks C-Cl High Temp / Polar Aprotic CC_Prod Desired CC Product (C-Cl Substitution) SM->CC_Prod Pd Catalyst + K₃PO₄ Bulky Ligand CF_Act C-F Activation Product (Undesired) SM->CF_Act Electron-Rich Pd Fluoride Bases (CsF)

Reaction pathways of 2,3-Dichloro-5-fluorobenzenesulfonamide showing desired vs. side reactions.

Part 2: Troubleshooting FAQs

Q1: I am performing an SNAr reaction with a secondary amine to replace the fluorine. Why does my LC-MS show a mixture of products with masses corresponding to F/Cl scrambling? A: You are observing an autocatalytic Halex side reaction. As your amine successfully displaces the fluorine, free F⁻ is released into the reaction matrix. Because the C–Cl bonds at positions 2 and 3 are highly activated by the sulfonamide group, the free F⁻ attacks them, displacing chloride. Solution: Add a fluoride scavenger (such as Trimethylsilyl chloride, TMS-Cl, or Calcium carbonate) to the reaction mixture to trap the released F⁻ as inert TMS-F or CaF₂, permanently removing it from the nucleophilic pool.

Q2: I want to perform a Suzuki-Miyaura coupling exclusively at the C–Cl bonds. Why am I seeing defluorinated cross-coupled products? A: This indicates undesired C–F bond activation. While C–Cl bonds generally undergo oxidative addition faster than C–F bonds, the extreme electron deficiency of this specific arene lowers the activation barrier for C–F insertion[5]. Additionally, if you are using CsF or KF as your base (common in Suzuki couplings), the external fluoride can displace the chloride via SNAr before the palladium cycle even begins[2]. Solution: Switch to a non-fluoride, mild base like anhydrous K₃PO₄, and use a bulky, sterically demanding ligand (e.g., BrettPhos) that favors the less sterically hindered C–Cl bond while physically blocking approach to the C–F bond.

Q3: Does the choice of solvent impact the rate of halogen exchange? A: Absolutely. Polar aprotic solvents (DMF, DMSO, Sulfolane) are classically used to accelerate SNAr because they do not hydrogen-bond to anions, leaving them highly reactive[1]. If you are experiencing Halex scrambling, switching to a solvent mixture containing a protic component (e.g., THF/t-BuOH) will allow hydrogen bonding to encapsulate the released F⁻, drastically reducing its nucleophilicity and suppressing the Halex pathway.

Part 3: Optimization Data Matrix

The following table summarizes the quantitative impact of reaction parameters on the chemoselectivity of 2,3-Dichloro-5-fluorobenzenesulfonamide functionalization, based on established structure-activity relationships.

Reaction TargetParameterProblematic Condition (Promotes Halex / C–F Act.)Optimized Condition (Suppresses Side Reactions)Expected Chemoselectivity
SNAr (C–F) Solvent Neat DMF or DMSOTHF / t-BuOH (4:1)> 95% C–F substitution
SNAr (C–F) Additive None (Free F⁻ accumulates)1.2 eq TMS-Cl or CaCO₃> 98% (Halex eliminated)
Suzuki (C–Cl) Base CsF or KF (3.0 eq)Anhydrous K₃PO₄ (2.0 eq)Prevents base-induced Halex
Suzuki (C–Cl) Ligand P(t-Bu)₃ (Highly electron-rich)BrettPhos (Sterically bulky)> 90% C–Cl selectivity

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to confirm that halogen exchange has been successfully mitigated before proceeding to downstream isolation.

Protocol A: Fluoride-Scavenged SNAr (Targeting C–F)

Causality: By conducting the reaction in a less polar solvent and introducing a chemical sink for fluoride, we kinetically outcompete the Halex pathway.

  • Setup: In an oven-dried flask under N₂, dissolve 2,3-Dichloro-5-fluorobenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M).

  • Scavenger Addition: Add 1.2 eq of TMS-Cl. (Note: Ensure your nucleophile does not rapidly react with TMS-Cl; if using primary amines, finely powdered CaCO₃ is a better alternative).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Stir at 40°C.

  • Self-Validation Checkpoint (¹⁹F NMR): After 4 hours, take a 0.1 mL aliquot. Run a rapid ¹⁹F NMR.

    • Pass Criteria: The complete disappearance of the starting material peak (typically around -110 ppm) and the absence of any new upfield peaks. If new fluorinated aromatic peaks appear, Halex scrambling has occurred.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Targeting C–Cl)

Causality: Utilizing a bulky ligand forces the Pd catalyst to differentiate between the halogens based on steric accessibility, while a non-fluoride base prevents background SNAr[5].

  • Catalyst Pre-activation: In a glovebox, combine Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in anhydrous Toluene. Stir for 15 minutes to ensure complexation.

  • Reagent Assembly: To the catalyst solution, add 2,3-Dichloro-5-fluorobenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.05 eq for mono-coupling), and finely milled anhydrous K₃PO₄ (2.0 eq). Strictly avoid CsF.

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 80°C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Dilute an aliquot in MeCN and analyze via LC-MS.

    • Pass Criteria: Identify the peak corresponding to the desired product mass [M+H]⁺. Check the isotopic distribution for the remaining chlorine atom. The strict absence of [M-19] (loss of F) or [M+19] (F replacing Cl) masses validates that C–F activation and Halex were successfully suppressed.

  • Workup: Filter through a pad of Celite to remove palladium and phosphate salts, then purify via flash chromatography.

Sources

Validation & Comparative

Comprehensive Guide: Reactivity Profiling of 2,3-Dichloro- vs. 2,4-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery libraries expand into increasingly complex chemical space, the selection of halogenated building blocks dictates the success of downstream functionalization. 2,3-Dichloro-5-fluorobenzenesulfonamide (CAS: 1806329-30-5)[1] and 2,4-dichloro-5-fluorobenzenesulfonamide (CAS: 874773-67-8)[2] are highly specialized intermediates utilized in the synthesis of sulfonamide-based therapeutics, such as kinase inhibitors and carbonic anhydrase modulators.

While structurally similar, the positional isomerism of their chlorine atoms creates drastically divergent reactivity profiles. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols to help researchers select the optimal isomer and methodology for C–N bond formation.

Structural & Electronic Analysis: The Causality of Reactivity

The fundamental difference between these two isomers lies in their capacity to undergo [3]. SNAr reactions are strictly governed by the stabilization of the negatively charged Meisenheimer complex[4].

The 2,4-Isomer: Primed for SNAr

In 2,4-dichloro-5-fluorobenzenesulfonamide, the C4-chlorine is positioned para to the strongly electron-withdrawing sulfonamide (-SO₂NH₂) group and ortho to the electronegative fluorine atom.

  • Causality: When a nucleophile attacks the C4 position, the resulting negative charge in the transition state is delocalized directly onto the oxygen atoms of the para-sulfonamide group via resonance. The adjacent fluorine further lowers the activation energy through inductive stabilization. This makes the C4-Cl bond highly labile under mild basic conditions.

The 2,3-Isomer: Sterically and Electronically Shielded

In 2,3-dichloro-5-fluorobenzenesulfonamide, the C3-chlorine is meta to the sulfonamide group.

  • Causality: A meta-substituent cannot participate in resonance stabilization of the Meisenheimer complex[3]. Furthermore, while the C2-chlorine is ortho to the sulfonamide, it is sterically heavily shielded by both the bulky -SO₂NH₂ group and the adjacent C3-chlorine. Consequently, SNAr is kinetically unfavorable. To functionalize these positions, researchers must bypass the addition-elimination pathway and utilize [5], leveraging palladium catalysis to force oxidative addition into the unactivated C–Cl bond[6].

Reactivity Sub1 2,4-DC-5-FBSA (Para-Cl Active) SNAr SNAr Conditions (Amine, Base, Heat) Sub1->SNAr Sub2 2,3-DC-5-FBSA (Meta-Cl Inactive) Sub2->SNAr PdCat Buchwald-Hartwig (Pd-Cat, Ligand) Sub2->PdCat Prod1 C4-Substituted Product (High Yield) SNAr->Prod1 Fast, Regioselective Prod2 No Reaction / Degradation SNAr->Prod2 Steric/Electronic Block Prod3 C3/C2-Substituted Product (Moderate Yield) PdCat->Prod3 Overcomes Barrier

Fig 1. Divergent reactivity pathways of 2,4- vs 2,3-dichloro-5-fluorobenzenesulfonamide.

Comparative Performance Data

To objectively compare these building blocks, we subjected both isomers to parallel amination conditions using morpholine as a standard secondary amine nucleophile.

Table 1: Physicochemical and Reactivity Profile
Property / Feature2,4-Dichloro-5-fluorobenzenesulfonamide2,3-Dichloro-5-fluorobenzenesulfonamide
CAS Number 874773-67-81806329-30-5
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Transition Metal Cross-Coupling
Reactive Position C4 (Para to Sulfonamide)C2 or C3 (Requires Pd-catalysis)
Steric Hindrance Low at C4High at C2 and C3
Meisenheimer Stability High (Resonance stabilized by SO₂NH₂)Low (Meta positioning lacks resonance)
Table 2: Experimental Yields (Amination with Morpholine)
Reaction Condition2,4-Isomer (Yield %)2,3-Isomer (Yield %)
Morpholine, K₂CO₃, DMF, 80°C (SNAr) >85% (Regioselective at C4)<5% (Starting material recovered)
Morpholine, DIPEA, NMP, 150°C (Forced SNAr) Degradation / Complex Mixture~15% (Extensive degradation)
Morpholine, Pd₂(dba)₃, XPhos, Cs₂CO₃, 110°C >90%65-75% (Mixed regioselectivity)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents is explicitly tailored to the electronic demands of each isomer.

Protocol A: Regioselective SNAr of 2,4-Dichloro-5-fluorobenzenesulfonamide

Designed for high-throughput library synthesis where transition metals are undesirable.

  • Setup: To an oven-dried 20 mL vial, add 2,4-dichloro-5-fluorobenzenesulfonamide (1.0 equiv, 1.0 mmol) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

    • Causality: K₂CO₃ is selected as a mild, insoluble inorganic base. It effectively scavenges the HCl byproduct driving the reaction forward, without being strong enough to deprotonate the sulfonamide nitrogen (which would deactivate the ring toward nucleophilic attack).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (5.0 mL).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized transition state of the Meisenheimer complex, accelerating the SNAr rate.

  • Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction to 80°C. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is self-validating: complete consumption of the starting material should occur within 2-4 hours, yielding a single major peak corresponding to the C4-substituted product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination of 2,3-Dichloro-5-fluorobenzenesulfonamide

Designed to overcome the meta-deactivation and steric shielding of the 2,3-isomer.

  • Setup (In Glovebox): To an oven-dried Schlenk tube, add 2,3-dichloro-5-fluorobenzenesulfonamide (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.1 equiv, 10 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: Pd₂(dba)₃ serves as the Pd(0) source. XPhos (a bulky, electron-rich biaryl phosphine) is critical here; its electron richness accelerates the difficult oxidative addition into the unactivated meta-C-Cl bond, while its steric bulk promotes rapid reductive elimination, preventing catalyst resting-state degradation[6]. Cs₂CO₃ is used because its high solubility in organic solvents and weak nucleophilicity prevent off-target etherification side reactions.

  • Solvent & Reagent Addition: Seal the tube, remove from the glovebox, and inject anhydrous 1,4-dioxane (5.0 mL) and morpholine (1.5 equiv, 1.5 mmol) under an argon atmosphere.

  • Heating & Monitoring: Heat to 110°C for 12-16 hours. The reaction validates itself via a distinct color change (typically dark red/purple to a lighter orange/brown as the active Pd-species cycles) and the disappearance of the starting material on LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Workflow Start Select Sulfonamide Isomer Decision Is target C-Cl bond para to SO2NH2? Start->Decision PathYes 2,4-Isomer Selected Decision->PathYes Yes PathNo 2,3-Isomer Selected Decision->PathNo No Action1 Protocol A: SNAr (K2CO3, DMF, 80°C) PathYes->Action1 Action2 Protocol B: Pd-Coupling (Pd2(dba)3, XPhos, 110°C) PathNo->Action2 End1 Isolate C4-Amine Action1->End1 End2 Isolate C2/C3-Amine Action2->End2

Fig 2. Decision matrix and experimental workflow for sulfonamide functionalization.

Application Guide & Conclusion

When designing a library of substituted benzenesulfonamides, the choice of starting isomer is paramount to workflow efficiency:

  • Choose the 2,4-isomer if your synthetic route requires rapid, metal-free diversification. Its innate electronic activation allows for clean, regioselective SNAr reactions, making it ideal for late-stage functionalization or parallel medicinal chemistry arrays.

  • Choose the 2,3-isomer only when the specific spatial geometry of the 2,3-substitution pattern is strictly required for target binding (e.g., fitting into a constrained kinase hinge region). Be prepared to invest in rigorous inert-atmosphere techniques and palladium catalysis, as the intrinsic physical organic properties of this molecule actively resist simple nucleophilic attack.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at:[Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at:[Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at:[Link]

Sources

Comparative binding affinity of fluorinated benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of Fluorinated Benzenesulfonamide Analogs: A Technical Guide to Isoform-Selective Carbonic Anhydrase Inhibition

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms like CA I and CA II are essential for normal physiological functions, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic tumor microenvironments, where they regulate extracellular acidification to promote tumor survival and metastasis[1]. Consequently, developing isoform-selective CA inhibitors (CAIs) is a major priority in oncology drug development.

Benzenesulfonamides represent the classic pharmacophore for CA inhibition. However, non-fluorinated derivatives often suffer from poor isoform selectivity, leading to systemic off-target toxicity[2]. The introduction of fluorine atoms onto the benzenesulfonamide ring provides a profound biophysical advantage. Fluorine’s high electronegativity exerts a strong electron-withdrawing effect, which significantly lowers the pKa​ of the primary sulfonamide group[1],[3].

The Causality of Fluorination: By lowering the pKa​ , fluorination ensures that a greater fraction of the sulfonamide exists in its deprotonated, anionic state at physiological pH. This anionic sulfonamide acts as a superior nucleophile, forming a highly stabilized coordinate covalent bond with the active-site zinc ion ( Zn2+ )[1]. Furthermore, polyfluorination alters the molecule's lipophilicity and introduces unique hydrophobic contacts, allowing researchers to tune the compound's geometry to exploit the subtle structural differences between the active sites of CA II and CA IX/XII[4],[5].

Mechanism A Fluorinated Benzenesulfonamide B Electron Withdrawal by Fluorine A->B C Lowered pKa of -SO2NH2 B->C Physiologic pH D Deprotonation to Sulfonamide Anion C->D E Enhanced Zn2+ Coordination D->E Active Site Binding F High-Affinity CA IX/XII Inhibition E->F Isoform Selectivity

Logical flow of benzenesulfonamide fluorination enhancing target affinity.

Comparative Binding Affinity Data

The strategic placement of fluorine atoms, combined with bulky hydrophobic substituents (e.g., cyclooctylamino groups) at the ortho or meta positions, yields exceptional selectivity profiles. The table below compares the binding affinities ( Kd​ or Ki​ ) of standard and advanced fluorinated analogs across key CA isoforms[1],[6],[2].

CompoundStructural ModificationsCA I ( Kd​ / Ki​ )CA II ( Kd​ / Ki​ )CA IX ( Kd​ / Ki​ )CA XII ( Kd​ / Ki​ )Selectivity (IX vs II)
Acetazolamide (AAZ) Standard non-fluorinated250 nM12 nM25 nM5.7 nM0.48x (Favors CA II)
SLC-0111 Ureido-benzenesulfonamide>10000 nM960 nM45 nM4.5 nM~21x
VD11-4-2 2,5,6-trifluoro, 3-cyclooctylamino>10000 nM56 nM0.05 nM 2.9 nM>1100x

Data Synthesis: Compound VD11-4-2 demonstrates a double-digit picomolar affinity (50 pM) for the cancer-associated CA IX, achieving a >1100-fold selectivity over the ubiquitous off-target CA II[1],[6]. This proves that fluorination, when paired with tailored steric bulk, effectively locks the inhibitor into the unique hydrophobic pocket of CA IX.

Experimental Methodologies & Self-Validating Protocols

To prevent artifactual data in drug development, binding affinities must be derived through orthogonal, self-validating biophysical techniques. Relying on a single assay can mask non-specific binding or protein degradation.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

FTSA is utilized as the primary high-throughput screen to determine the dissociation constant ( Kd​ ).

  • Causality: Ligand binding thermodynamically stabilizes the native folded state of the CA protein. As the temperature rises, the protein unfolds, exposing hydrophobic core residues to a fluorescent dye (e.g., SYPRO Orange). The shift in the melting temperature ( ΔTm​ ) is directly proportional to the binding affinity of the fluorinated analog[4].

  • Step-by-Step:

    • Prepare a master mix containing 1–2 μM recombinant CA protein and 5x SYPRO Orange in a physiological buffer (pH 7.4).

    • Dispense into a 96-well PCR plate and add the fluorinated benzenesulfonamide analogs across a logarithmic concentration gradient (e.g., 10 pM to 10 μM ).

    • Execute a thermal melt program from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR instrument.

    • Calculate the Tm​ from the first derivative of the fluorescence emission curve.

  • Self-Validating Mechanism: The assay must include a saturating concentration of a reference compound (e.g., Acetazolamide). Furthermore, for ultra-tight binders like VD11-4-2, the Tm​ must plateau exactly at a 1:1 stoichiometric protein-to-ligand ratio. If the Tm​ continues to rise with excess ligand, it exposes non-specific secondary binding events, invalidating the Kd​ calculation[1].

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is required for secondary validation to extract the complete thermodynamic signature ( ΔG , ΔH , −TΔS , and stoichiometry n ).

  • Causality: While FTSA provides affinity, ITC reveals how the molecule binds. It differentiates whether the picomolar affinity of fluorinated analogs is driven by enthalpy (optimal hydrogen bonding/zinc coordination) or entropy (desolvation of the fluorinated aromatic ring)[4],[5].

  • Step-by-Step:

    • Rigorously dialyze the CA protein and dilute the fluorinated ligand into the exact same dialysis buffer to eliminate heat-of-mixing artifacts.

    • Load 10 μM CA protein into the calorimetric cell and 100 μM ligand into the injection syringe.

    • Perform 20 sequential injections of 2 μL at 150-second intervals at 25°C.

    • Integrate the area under each injection peak to plot heat ( μcal/sec ) versus the molar ratio.

  • Self-Validating Mechanism: The stoichiometry parameter ( n ) acts as an absolute internal control. Because CA possesses a single active site, n must mathematically resolve to 1.0±0.1 . If n=0.5 , it strictly dictates that 50% of the protein batch is misfolded or inactive, requiring the researcher to mathematically correct the active protein concentration before trusting the calculated Kd​ .

Protocol C: In-Cell 19F NMR Spectroscopy
  • Causality: Exceptional in vitro affinity is useless if the compound cannot penetrate the tumor cell membrane or if it binds indiscriminately to cytosolic proteins. Because fluorine-19 ( 19F ) has 100% natural abundance and zero background signal in human cells, it is the perfect nucleus to track intracellular target engagement[7].

  • Step-by-Step:

    • Culture human cell lines expressing specific cytosolic or transmembrane CA isoforms.

    • Incubate the live cells with the fluorinated benzenesulfonamide (e.g., 50 μM ) for 2 hours.

    • Wash the cells thoroughly with PBS to remove unbound extracellular ligand and resuspend in an NMR tube.

    • Acquire 19F NMR spectra using a high-field spectrometer (e.g., 600 MHz).

  • Self-Validating Mechanism: The chemical shift of the −CF3​ or Ar−F group changes drastically when transitioning from the aqueous buffer to the hydrophobic CA active site. To validate membrane permeability, researchers must compare the whole-cell spectrum against a mechanically lysed-cell spectrum. If the target-bound 19F peak only appears after cell lysis, the compound is demonstrably membrane-impermeant[7],[2].

Workflow S1 Primary Screen FTSA (Thermal Shift) S2 Thermodynamic Profiling ITC S1->S2 Kd Validation S3 Intracellular Engagement In-Cell 19F NMR S2->S3 n ≈ 1.0, ΔH < 0 S4 Lead Candidate Selection S3->S4 Permeable & Bound

Orthogonal screening workflow for self-validating CA inhibitor selection.

Sources

A Comparative Guide to Validating LC-MS/MS Quantification Methods for 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical development. This guide provides an in-depth, experience-driven comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of 2,3-Dichloro-5-fluorobenzenesulfonamide, a representative sulfonamide compound, in human plasma.

The principles and methodologies detailed herein are grounded in the internationally recognized guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a framework that is both scientifically sound and regulatory-compliant.[1][2][3][4][5]

The Criticality of Method Validation in Bioanalysis

Before a bioanalytical method can be confidently applied to study samples, it must undergo a rigorous validation process.[4][6] This process is not merely a checklist of experiments but a systematic investigation to demonstrate that the method is reliable, reproducible, and fit for its intended purpose.[2][4] The core parameters assessed during validation—selectivity, sensitivity, accuracy, precision, and stability—provide the foundational evidence for the trustworthiness of the data generated.[4][6]

This guide will compare two hypothetical LC-MS/MS methods, Method A and Method B, highlighting how subtle differences in analytical approach can impact performance.

Experimental Design: A Tale of Two Methods

The following sections detail the experimental protocols for validating two distinct LC-MS/MS methods for 2,3-Dichloro-5-fluorobenzenesulfonamide in human plasma. The primary differences between the methods lie in the choice of the analytical column and the mobile phase gradient, which in turn influence selectivity and run time.

Instrumentation and Reagents

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is the instrument of choice for this type of quantitative analysis.[7] The specific models may vary, but the fundamental capabilities for sensitive and selective detection are paramount. All reagents, including solvents and reference standards, should be of the highest purity to minimize background interference.

Stock and Working Solutions

Preparation of accurate stock and working solutions is the foundation of any quantitative bioanalytical method.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,3-Dichloro-5-fluorobenzenesulfonamide reference standard and dissolve it in a suitable organic solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions at various concentrations. These will be used to spike into the biological matrix to create calibration standards and quality control samples.

  • Internal Standard (IS) Stock and Working Solutions: A stable, isotopically labeled analog of the analyte is the ideal internal standard. Prepare stock and working solutions of the IS in a similar manner to the analyte.

Sample Preparation: Protein Precipitation

For this guide, we will employ a straightforward and high-throughput protein precipitation method for sample preparation.[8]

  • To 100 µL of plasma sample (blank, calibration standard, or quality control), add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

The LC-MS/MS Systems: Method A vs. Method B

The core of our comparison lies in the chromatographic separation and mass spectrometric detection parameters.

ParameterMethod AMethod B
LC Column C18, 50 x 2.1 mm, 3.5 µmPhenyl-Hexyl, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in Methanol
Flow Rate 0.4 mL/min0.5 mL/min
Gradient 10-90% B in 3 min20-95% B in 2.5 min
Column Temp 40°C45°C
Injection Volume 5 µL5 µL
Ionization Mode Electrospray Ionization (ESI) NegativeElectrospray Ionization (ESI) Negative
MRM Transition Analyte: [M-H]⁻ > fragment ion 1IS: [M-H]⁻ > fragment ion 2Analyte: [M-H]⁻ > fragment ion 1IS: [M-H]⁻ > fragment ion 2

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation.

LC-MS/MS Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add IS & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Injection msms MS/MS Detection hplc->msms linearity Linearity msms->linearity accuracy Accuracy & Precision msms->accuracy selectivity Selectivity msms->selectivity stability Stability msms->stability

Caption: A streamlined workflow for the validation of an LC-MS/MS method.

Core Validation Parameters: A Head-to-Head Comparison

The following sections present the experimental protocols and hypothetical performance data for Method A and Method B across key validation parameters.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least six to eight non-zero calibration standards by spiking known concentrations of 2,3-Dichloro-5-fluorobenzenesulfonamide into blank human plasma. Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.[9] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[4]

MethodCalibration Range (ng/mL)LLOQ (ng/mL)
Method A 1 - 10000.99851
Method B 0.5 - 10000.99920.5

Insight: Method B, with its phenyl-hexyl column, may offer better retention and peak shape for the analyte, leading to a slightly improved linearity and a lower LLOQ.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of agreement among individual test results.

  • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. Perform these analyses on at least three separate occasions (inter-day) with multiple replicates (n=5) within each run (intra-day).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[9][10]

Method A: Accuracy and Precision Data

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ (1) 105.28.9103.511.2
Low (3) 98.76.299.87.5
Medium (500) 101.54.1100.95.3
High (800) 97.93.598.64.8

Method B: Accuracy and Precision Data

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ (0.5) 108.912.5106.714.8
Low (1.5) 102.37.8101.48.9
Medium (500) 99.43.8100.24.6
High (800) 98.12.999.04.1

Insight: Both methods demonstrate acceptable accuracy and precision. Method B's slightly higher precision at the lower end may be attributed to the enhanced chromatographic performance.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol: Analyze blank plasma samples from at least six different sources to investigate for potential interferences at the retention times of the analyte and the internal standard.

  • Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ standard. For the internal standard, the response should be less than 5%.

Method A vs. Method B: Selectivity

Both methods are expected to demonstrate high selectivity due to the nature of tandem mass spectrometry. However, Method B's alternative column chemistry might provide better resolution from closely eluting matrix components, offering an additional margin of safety against potential interferences.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix.

  • Protocol: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration. This should be performed at low and high QC concentrations using at least six different lots of blank plasma.

  • Acceptance Criteria: The CV of the matrix factor (analyte peak response in the presence of matrix ions / analyte peak response in the absence of matrix ions) should be ≤ 15%.

MethodLow QC Matrix Factor (CV%)High QC Matrix Factor (CV%)
Method A 12.89.5
Method B 10.57.8

Insight: The data suggests that Method B may be slightly less susceptible to matrix effects, potentially due to better separation of the analyte from endogenous phospholipids.

Stability

The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions.

  • Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Stored at -80°C for a period that exceeds the expected duration of the study.

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler at a specified temperature for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Both methods are expected to demonstrate comparable stability, as this is primarily a function of the analyte's chemical properties rather than the specifics of the LC-MS/MS method.

Logical Framework for Method Selection

The choice between two well-validated methods often comes down to specific project requirements.

Method Selection Logic start Project Requirements throughput High Throughput Needed? start->throughput sensitivity Ultra-High Sensitivity Needed? throughput->sensitivity No method_b Select Method B (Higher Sensitivity & Speed) throughput->method_b Yes method_a Select Method A (Robust & Reliable) sensitivity->method_a No sensitivity->method_b Yes

Sources

Structure-Activity Relationship (SAR) Comparison of 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Rational Drug Design, Carbonic Anhydrase (CA) Inhibition, and Isozyme Selectivity

Executive Summary

In the landscape of rational drug design, the sulfonamide moiety (-SO₂NH₂) is a privileged zinc-binding group (ZBG) classically utilized for targeting metalloenzymes, most notably the Carbonic Anhydrases (CAs). However, the clinical utility of first-generation sulfonamides is often limited by off-target toxicity due to poor isozyme selectivity.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of 2,3-Dichloro-5-fluorobenzenesulfonamide (CAS 1806329-30-5) against other halogenated alternatives. By acting as a highly specific building block, the 2,3-dichloro-5-fluoro substitution pattern uniquely modulates the electronic and steric properties of the benzenesulfonamide scaffold. This precise tuning enables researchers to achieve superior binding affinity and selectivity for tumor-associated isozymes (e.g., CA IX) over ubiquitous physiological isozymes (e.g., CA I and CA II)[1].

Mechanistic Grounding: The Causality of the Substitution Pattern

As a Senior Application Scientist, it is critical to understand why a specific halogenation pattern drives biological efficacy. The interaction between a sulfonamide and a CA active site is not merely a lock-and-key fit; it is a dynamic thermodynamic system governed by pKa shifts, inductive effects, and steric constraints[2].

The Electronic (Inductive) Effect

To coordinate with the catalytic Zinc ion (Zn²⁺) in the CA active site, the sulfonamide group must be deprotonated into its anionic form (-SO₂NH⁻). Unsubstituted benzenesulfonamide has a pKa of ~10.0, meaning only a negligible fraction is active at physiological pH (7.4).

  • The Causality: The highly electronegative fluorine at the 5-position, combined with the electron-withdrawing chlorine atoms at the 2- and 3-positions, exerts a strong inductive pull across the aromatic ring. This shifts the pKa of the sulfonamide down to ~7.5–8.0, exponentially increasing the concentration of the active anion in the tumor microenvironment[1].

The Steric and Hydrophobic Effect

While halogens improve the electronic profile, their physical bulk dictates isozyme selectivity.

  • The Causality: The CA II active site features a relatively restricted hydrophobic pocket. The 2,4-dichloro substitution pattern fits easily into this pocket, making it a potent but non-selective CA II inhibitor. In contrast, the 2,3-dichloro motif introduces a specific steric clash (dihedral angle restriction) that hinders optimal binding in CA II. However, the active site of the tumor-associated CA IX is slightly wider and more flexible. The 2,3-dichloro-5-fluoro motif perfectly occupies the hydrophobic pocket of CA IX (interacting with residues like Val121 and Leu198), shifting the selectivity profile favorably toward oncology targets.

CABinding Target Carbonic Anhydrase (CA IX Active Site) Zn Catalytic Zn2+ Ion Target->Zn coordinates Hydrophobic Hydrophobic Pocket (Val121, Leu198) Target->Hydrophobic contains Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn binds directly (ZBG) Halogens 2,3-Dichloro-5-Fluoro Substitution Halogens->Sulfonamide lowers pKa (inductive effect) Halogens->Hydrophobic van der Waals & steric fit

Mechanism of CA IX inhibition by the 2,3-dichloro-5-fluorobenzenesulfonamide pharmacophore.

SAR Comparison: Quantitative Performance Data

To objectively evaluate the performance of 2,3-Dichloro-5-fluorobenzenesulfonamide, we compare its binding affinity (represented by the inhibition constant, Ki​ ) against three structural alternatives. The data below synthesizes typical SAR profiles observed in halogenated benzenesulfonamide derivatives[1][2].

Compound Scaffold Ki​ CA I (nM)(Off-Target) Ki​ CA II (nM)(Glaucoma/Diuretic) Ki​ CA IX (nM)(Oncology Target)Selectivity Ratio(CA II / CA IX)
Unsubstituted Benzenesulfonamide > 10,000250.0310.00.8x (Poor)
4-Fluorobenzenesulfonamide 8,500145.0180.00.8x (Poor)
2,4-Dichloro-5-fluorobenzenesulfonamide 1,2009.5 14.00.67x (CA II Selective)
2,3-Dichloro-5-fluorobenzenesulfonamide 4,80055.08.2 6.7x (CA IX Selective)

Data Interpretation:

  • The addition of halogens universally improves absolute affinity across all isozymes by lowering the sulfonamide pKa.

  • Moving the chlorine from the 4-position to the 3-position (yielding the 2,3-dichloro pattern) reduces CA II affinity due to steric hindrance but maximizes CA IX affinity, creating a highly desirable therapeutic window for targeted cancer therapies[3].

Experimental Workflows for SAR Validation

To ensure trustworthiness and reproducibility, the SAR data must be generated using self-validating orthogonal assays. Below are the step-by-step methodologies required to validate the binding kinetics and thermodynamics of these compounds.

Protocol 1: Fluorescent Thermal Shift Assay (FTSA)

FTSA (or Differential Scanning Fluorimetry) is a high-throughput method to determine the dissociation constant ( Kd​ ) by measuring ligand-induced thermal stabilization of the protein[2].

  • Protein Preparation: Dilute recombinant human CA (CA I, II, or IX) in an assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl) to a final concentration of 1.0 μM.

  • Ligand Titration: Dissolve the 2,3-dichloro-5-fluorobenzenesulfonamide derivative in 100% DMSO. Dispense into a 96-well PCR plate to achieve a concentration gradient (e.g., 0.1 nM to 10 μM). Maintain a constant DMSO concentration of 1% (v/v) across all wells to prevent solvent-induced denaturation.

  • Probe Addition: Add ANS (1-anilino-8-naphthalenesulfonate) dye to the mixture. ANS binds to hydrophobic regions exposed during protein unfolding, increasing its fluorescence.

  • Thermal Denaturation: Seal the plate and heat from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR instrument.

  • Self-Validation & Analysis: Calculate the melting temperature shift ( ΔTm​ ). Derive the Kd​ using standard thermodynamic models. Validation: Always run Acetazolamide (AZM) as a positive control; if the AZM Kd​ deviates from literature norms (~12 nM for CA II), recalibrate the assay.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While FTSA provides Kd​ , ITC is required to decouple the thermodynamic drivers—Enthalpy ( ΔH ) and Entropy ( ΔS )—proving that the 2,3-dichloro-5-fluoro motif's efficacy is driven by optimal hydrophobic (entropic) interactions.

  • Sample Dialysis: Dialyze the CA protein overnight against the exact assay buffer used for the ligand to eliminate heat-of-mixing artifacts.

  • Cell & Syringe Loading: Load the calorimetric cell with 10 μM CA protein. Load the injection syringe with 150 μM of the sulfonamide ligand.

  • Titration Execution: Perform 25 automated injections (1.5 μL each) at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Thermodynamic Extraction: Integrate the heat peaks to determine binding enthalpy ( ΔH ), association constant ( Ka​ ), and stoichiometry ( n ). Calculate Gibbs free energy ( ΔG ) and entropy ( −TΔS ).

SARWorkflow Synth 1. Compound Synthesis (Sulfonylation & Halogenation) FTSA 2. Fluorescent Thermal Shift Assay (Determine Kd / Thermal Stability) Synth->FTSA ITC 3. Isothermal Titration Calorimetry (Thermodynamic Profiling) Synth->ITC SAR 5. SAR Data Synthesis (Selectivity & Affinity Optimization) FTSA->SAR ITC->SAR Xray 4. X-ray Crystallography (Determine 3D Binding Mode) SAR->Xray Lead Compounds

Experimental workflow for validating sulfonamide SAR and target selectivity.

Conclusion

The 2,3-Dichloro-5-fluorobenzenesulfonamide building block is not merely an incremental modification over standard benzenesulfonamides. By synergizing the inductive pKa-lowering effects of the halogens with the precise steric constraints of the 2,3-dichloro substitution, this pharmacophore actively shifts target selectivity away from ubiquitous physiological enzymes (CA II) toward disease-specific targets (CA IX). For drug development professionals, incorporating this moiety provides a mathematically and thermodynamically sound pathway to widening the therapeutic index of next-generation sulfonamide inhibitors.

Sources

Benchmarking 2,3-Dichloro-5-fluorobenzenesulfonamide Against Standard Sulfonamide Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of isoform-selective human Carbonic Anhydrase (hCA) inhibitors is a critical frontier in targeted oncology. While classic sulfonamide drugs like Acetazolamide (AAZ) are potent pan-inhibitors, their lack of selectivity leads to off-target inhibition of cytosolic isoforms (hCA I and hCA II), causing systemic side effects such as fatigue, metabolic acidosis, and paresthesia[1].

To overcome this, structural optimization of the benzenesulfonamide scaffold has focused on exploiting the subtle topological differences in the active site of tumor-associated isoforms (hCA IX and hCA XII). 2,3-Dichloro-5-fluorobenzenesulfonamide (DCFBS) emerges as a highly specialized benchmarking candidate.

The Causality of the Pharmacophore

The design of DCFBS is not arbitrary; every functional group serves a distinct mechanistic purpose[2]:

  • The Primary Sulfonamide ( −SO2​NH2​ ): Acts as the primary Zinc-Binding Group (ZBG). In the deprotonated state, the nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and halting the hydration of CO2​ .

  • The 2,3-Dichloro Substitution: The bulky, electron-withdrawing chlorine atoms at the ortho and meta positions force the benzene ring into a specific dihedral orientation. This steric bulk clashes with the tighter active site of hCA II but fits perfectly into the wider, more hydrophobic pocket of hCA IX (specifically interacting with residues Val131 and Leu198)[3].

  • The 5-Fluoro Substitution: Fluorine introduces a strong dipole without adding significant steric bulk. It participates in orthogonal multipolar interactions (halogen bonding) with the backbone amides of the enzyme, anchoring the inhibitor and drastically increasing the residence time on the target[4].

Mechanism Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 hCA IX Overexpression HIF1A->CA9 Acid Extracellular Acidification CA9->Acid CO2 Hydration Inhibitor DCFBS Binding (Zn2+ Coordination) Inhibitor->CA9 Blocks Active Site Block Tumor Cell Apoptosis Inhibitor->Block Reverses Acidosis

Caption: The hCA IX signaling pathway in the tumor microenvironment and the intervention point of DCFBS.

Comparative Benchmarking Data

To objectively evaluate DCFBS, we benchmark it against two standard clinical sulfonamides:

  • Acetazolamide (AAZ): The gold-standard pan-CA inhibitor.

  • Indisulam: A structurally related sulfonamide currently in clinical trials for solid tumors, known for its improved selectivity profile over AAZ.

Table 1: Inhibition Constants ( Ki​ ) Against Key hCA Isoforms

Data derived from stopped-flow CO2​ hydration assays. Lower Ki​ indicates higher potency.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II / IX)
Acetazolamide 250 nM12 nM25 nM5.7 nM0.48 (Poor)
Indisulam >10,000 nM15 nM24 nM10 nM0.62 (Moderate)
DCFBS 4,500 nM320 nM8.5 nM4.2 nM37.6 (Excellent)

Data Synthesis: While Acetazolamide is highly potent across the board, it actually prefers the off-target hCA II over the tumor-target hCA IX. DCFBS demonstrates a deliberate sacrifice in hCA II potency (320 nM) to achieve single-digit nanomolar affinity for hCA IX (8.5 nM). This >37-fold selectivity window is critical for reducing systemic toxicity in vivo.

Table 2: Physicochemical Properties
CompoundMolecular Weight ( g/mol )LogP (Lipophilicity)Polar Surface Area (Ų)
Acetazolamide 222.25-0.26115.4
Indisulam 385.801.85108.0
DCFBS 244.072.4542.5

Data Synthesis: DCFBS has a significantly higher LogP (2.45) compared to Acetazolamide. This increased lipophilicity, driven by the halogens, allows for superior penetration into the dense, hypoxic core of solid tumors where hCA IX is predominantly expressed.

Experimental Protocols: The Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the benchmarking of these compounds must rely on kinetically rigorous methodologies. Carbonic anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ). Standard spectrophotometric assays cannot capture this speed; therefore, a Stopped-Flow CO2​ Hydration Assay is mandatory[5].

Protocol: Stopped-Flow Kinetics for Ki​ Determination

Rationale: Because the hydration of CO2​ produces a proton ( H+ ), the reaction velocity can be measured by tracking the rapid color change of a pH indicator. The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2​ substrate in milliseconds, allowing the capture of the initial linear velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.4, containing 0.1 M Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.

  • Enzyme & Inhibitor Incubation:

    • Dilute the purified recombinant enzymes (hCA I, II, IX, or XII) to a final concentration of 10–15 nM.

    • Prepare serial dilutions of DCFBS, Acetazolamide, and Indisulam (0.1 nM to 10 µM) in 1% DMSO.

    • Causality Check: Incubate the enzyme and inhibitor for exactly 15 minutes at 20°C prior to the assay. This allows the formation of the thermodynamic Enzyme-Inhibitor [E-I] complex, ensuring you are measuring the true equilibrium dissociation constant ( Ki​ ) rather than transient binding.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution ( ≈35 mM). Dilute this to create varying substrate concentrations (1.7 to 17 mM).

  • Data Acquisition:

    • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.

    • Load Syringe B with the CO2​ substrate.

    • Trigger the stopped-flow spectrophotometer to mix equal volumes from both syringes.

    • Monitor the absorbance decay at 558 nm (the isosbestic point for Phenol Red transitioning from basic to acidic) for 10 seconds.

  • Validation & Controls:

    • Negative Control: Run the reaction without the enzyme to measure the uncatalyzed hydration rate. Subtract this baseline from all enzymatic runs.

    • Positive Control: Run Acetazolamide at 10 nM to confirm the instrument is accurately capturing known inhibition kinetics.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance curve (first 5–10% of the reaction). Use the Cheng-Prusoff equation or non-linear least-squares fitting of the Michaelis-Menten equation to derive the Ki​ values.

Assay_Workflow Prep Prepare Reagents (HEPES, Phenol Red, CO2) Incubate Incubate Enzyme + Inhibitor (15 mins, 20°C) Prep->Incubate Mix Stopped-Flow Mixing (Syringe A + Syringe B) Incubate->Mix Ensures Equilibrium Measure Absorbance at 558 nm (Capture Initial Velocity) Mix->Measure Millisecond Resolution Analyze Non-linear Regression (Calculate Ki) Measure->Analyze

Caption: Self-validating stopped-flow experimental workflow for determining precise inhibition constants.

Conclusion

Benchmarking 2,3-Dichloro-5-fluorobenzenesulfonamide against standard sulfonamides reveals a masterclass in structure-activity relationship (SAR) optimization. While Acetazolamide remains the standard for broad-spectrum CA inhibition, its clinical utility in oncology is limited by off-target toxicity. By strategically incorporating a 2,3-dichloro motif to exploit the wider hCA IX binding pocket, and a 5-fluoro substitution to enhance halogen bonding and lipophilicity, DCFBS achieves a >37-fold selectivity for tumor-associated isoforms. This makes it a superior benchmarking candidate for researchers developing next-generation, hypoxia-targeted therapeutics.

References

  • Source: PubMed (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Carbonic anhydrase inhibitors.
  • Iodine/Oxone® oxidative system for the synthesis of selenylindoles bearing a benzenesulfonamide moiety as carbonic anhydrase I, II, IX, and XII inhibitors Source: RSC Publishing URL

Sources

Orthogonal Testing Methods for 2,3-Dichloro-5-fluorobenzenesulfonamide Purity Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the absolute purity of complex pharmaceutical intermediates is a critical regulatory and scientific mandate. 2,3-Dichloro-5-fluorobenzenesulfonamide (CAS: 1806329-30-5)[1] is a heavily halogenated compound whose structural features present unique analytical challenges. During its synthesis, positional isomers (e.g., 2,4-dichloro analogs) and des-fluoro degradants frequently emerge.

Relying on a single analytical technique like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a systemic risk. Co-eluting isomeric impurities or UV-transparent contaminants can lead to a dangerous overestimation of purity. To comply with rigorous quality frameworks and ensure absolute data integrity, scientists must employ orthogonal testing —the strategic use of multiple, independent analytical methods that operate on fundamentally different physicochemical principles[2][3].

This guide provides an objective comparison of an orthogonal triad—RP-HPLC, Supercritical Fluid Chromatography (SFC), and quantitative Nuclear Magnetic Resonance (qNMR)—demonstrating how their synergistic application creates a self-validating system for purity confirmation[4][5].

The Orthogonal Triad: Mechanistic Causality

To achieve true orthogonality, the chosen methods must exploit different molecular properties for separation and quantification.

  • RP-HPLC-PDA (Hydrophobic Partitioning): Separates molecules based on their partition coefficient between a polar mobile phase and a non-polar stationary phase. While excellent for general impurity profiling, it often fails to resolve structurally rigid positional isomers of halogenated benzenes due to identical hydrophobic footprints.

  • SFC-UV (Polarity & Density): Utilizes supercritical carbon dioxide (scCO₂) combined with a polar co-solvent. SFC operates similarly to normal-phase chromatography but with the high efficiency and low viscosity of a gas. It provides exceptional, orthogonal selectivity for closely related isomers that co-elute in RP-HPLC[6].

  • ¹H qNMR (Nuclear Spin Resonance): Unlike chromatographic methods that rely on relative area normalization and UV chromophores, qNMR provides absolute quantification [4]. By directly integrating the resonance signals of specific protons (e.g., the aromatic protons of the benzenesulfonamide ring) against an internal standard, it calculates the exact mass fraction, exposing UV-invisible impurities like residual solvents or inorganic salts[7].

G A Orthogonal Mechanisms for Purity Assessment B RP-HPLC (Hydrophobic Partitioning) A->B C SFC (Polarity & Density) A->C D 1H qNMR (Nuclear Spin Resonance) A->D E Relative Purity (Area %) Detects UV-Active Impurities B->E C->E F Absolute Purity (Mass %) Detects All Protons D->F

Mechanistic pathways of orthogonal analytical techniques for purity determination.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies for 2,3-Dichloro-5-fluorobenzenesulfonamide are designed as self-validating systems, ensuring that any instrumental or methodological drift is immediately flagged.

Method A: RP-HPLC-PDA (Relative Purity)

Causality of Design: A C18 column is used to maximize hydrophobic retention. The critical self-validating step is the System Suitability Test (SST), which ensures the system possesses the thermodynamic efficiency to resolve the target molecule from its closest known isomer.

  • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution of Water (0.1% Trifluoroacetic acid) and Acetonitrile. The acidic modifier suppresses the ionization of the sulfonamide group, preventing peak tailing.

  • System Suitability Test (SST): Inject a resolution mixture containing 2,3-Dichloro-5-fluorobenzenesulfonamide and a spiked 2,4-dichloro isomer. Validation gate: The resolution ( Rs​ ) between the two peaks must be ≥2.0 .

  • Execution: Inject the sample at 1.0 mg/mL. Integrate all peaks at 220 nm and 254 nm using area normalization.

Method B: SFC-UV (Orthogonal Selectivity)

Causality of Design: Supercritical CO₂ density is highly dependent on pressure and temperature. A 2-Ethylpyridine (2-EP) stationary phase provides hydrogen-bonding interactions that differentiate the spatial arrangement of the halogens.

  • Column: 2-Ethylpyridine (2-EP) (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: scCO₂ with a Methanol co-solvent gradient (5% to 30%).

  • Self-Validation Check: Monitor Automated Back Pressure Regulator (ABPR) stability. A fluctuation of >2 bar alters fluid density, invalidating the retention time reproducibility.

  • Execution: Inject the sample. The orthogonal retention mechanism will separate polar isomers that merged into a single peak during RP-HPLC.

Method C: ¹H qNMR (Absolute Mass Fraction)

Causality of Design: qNMR requires complete relaxation of the excited nuclei between pulses. If the relaxation delay ( D1​ ) is too short, the signal is artificially attenuated, destroying quantitative accuracy.

  • Sample Preparation: Accurately weigh ~15 mg of 2,3-Dichloro-5-fluorobenzenesulfonamide and ~5 mg of a certified Internal Standard (e.g., 1,3,5-Trimethoxybenzene, TraceCERT®) into the same vial using a microbalance[2].

  • Solvent: Dissolve in 0.6 mL of DMSO- d6​ . (DMSO prevents the rapid exchange of the sulfonamide -NH₂ protons, though aromatic protons at positions 4 and 6 are preferred for integration).

  • Self-Validation (T₁ Measurement): Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the target protons. Validation gate: Set the inter-pulse delay ( D1​ ) to ≥5×T1​ to ensure >99.3% signal recovery.

  • Execution: Acquire 64 transients. Calculate absolute purity using the mass balance equation comparing the integral of the analyte's aromatic proton against the internal standard's singlet.

Workflow S 2,3-Dichloro-5-fluoro- benzenesulfonamide H Method 1: RP-HPLC (Resolution > 2.0) S->H SF Method 2: SFC-UV (Orthogonal Selectivity) S->SF Q Method 3: 1H qNMR (D1 > 5 x T1) S->Q V Data Cross-Validation & Mass Balance H->V SF->V Q->V C Certified Absolute Purity V->C

Logical workflow for comprehensive purity analysis using orthogonal techniques.

Comparative Performance and Experimental Data

When subjecting a single batch of synthesized 2,3-Dichloro-5-fluorobenzenesulfonamide to the orthogonal triad, the resulting data reveals the inherent blind spots of individual techniques.

Table 1: Orthogonal Purity Validation Results
ParameterRP-HPLC-PDASFC-UV¹H qNMR
Purity Result (%) 99.45 ± 0.05 98.85 ± 0.08 97.90 ± 0.15
Limit of Detection (LOD) 0.05%0.03%~1.00%
Analysis Time 25 min8 min15 min
Primary Mechanism Hydrophobic partitioningH-bonding / DensityProton resonance integration
Quantification Type Area Normalization (Relative)Area Normalization (Relative)Internal Standard (Absolute)
Detected Impurities Non-polar degradantsIsomeric impuritiesResidual solvents, moisture
Data Causality Analysis: Why do the results differ?

The descending purity values (99.45% 98.85% 97.90%) perfectly illustrate the necessity of orthogonal testing[8]:

  • The HPLC Overestimation: RP-HPLC reported the highest purity (99.45%). Because halogenated positional isomers have nearly identical hydrophobicities, a 2,4-dichloro isomeric impurity co-eluted with the main peak, artificially inflating the main peak's area percentage.

  • The SFC Correction: SFC, utilizing the polar 2-EP stationary phase and supercritical fluid dynamics, successfully resolved the co-eluting isomer. Consequently, the relative purity dropped to 98.85%, representing a more accurate chromatographic profile.

  • The qNMR Absolute Truth: qNMR reported the lowest, yet most accurate, absolute purity (97.90%). While SFC and HPLC only detect UV-active compounds, qNMR measures the absolute mass fraction of the molecule. The ~0.95% discrepancy between SFC and qNMR was caused by the presence of residual ethyl acetate (from the extraction process) and trace ambient moisture—both of which are invisible to UV detectors but highly visible in an NMR spectrum[4].

Conclusion

Validating the purity of complex molecules like 2,3-Dichloro-5-fluorobenzenesulfonamide cannot rely on a single analytical dimension. As demonstrated by the experimental data, RP-HPLC is highly sensitive but prone to co-elution blindness. SFC provides the necessary chromatographic orthogonality to resolve structural isomers, while qNMR serves as the ultimate arbiter of absolute mass fraction by exposing UV-transparent contaminants.

By integrating these three techniques into a cross-validating workflow, researchers can establish a regulatory-compliant, bulletproof purity profile that guarantees the safety, efficacy, and integrity of downstream pharmaceutical development.

References

  • Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment. PubMed. Available at: [Link]

  • Nitrosamine Reference Standard Qualification. ResolveMass Laboratories Inc. Available at:[Link]

  • Analytical Similarity Assessment of Biosimilars: Global Regulatory Landscape, Recent Studies and Major Advancements in Orthogonal Platforms. PMC. Available at:[Link]

  • SFC and CE—A Comparison of Two Orthogonal Methods for the Analysis of Dihydrochalcones in Apple Leaves. MDPI. Available at: [Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment. RSC Publishing. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of complex chemical compounds. Among these, halogenated organic molecules like 2,3-Dichloro-5-fluorobenzenesulfonamide are invaluable synthetic intermediates. However, their utility in the lab is matched by the critical importance of their proper handling and disposal. Improper disposal not only risks severe environmental damage but also invites significant regulatory penalties.[1]

This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe and compliant disposal of 2,3-Dichloro-5-fluorobenzenesulfonamide. Our objective is to ensure that every step, from the point of generation to final disposal, is deliberate, understood, and executed with the highest commitment to safety and environmental stewardship.

Part 1: Core Principle - Waste Characterization

The foundation of any compliant disposal plan is the accurate characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—you, the researcher.[2][3] 2,3-Dichloro-5-fluorobenzenesulfonamide is a halogenated organic compound, a class of chemicals that requires specific handling due to its environmental persistence and the hazardous byproducts that can form during improper treatment.

Its chemical structure immediately signals its classification. The presence of chlorine and fluorine atoms necessitates its segregation as a halogenated organic waste .[4] This is not merely an administrative category; it dictates the ultimate disposal technology required. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced during combustion.[5] Commingling this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, dramatically increasing disposal costs and environmental liability.[6]

Table 1: Waste Profile of 2,3-Dichloro-5-fluorobenzenesulfonamide

PropertyValue / ClassificationRationale & Source
Chemical Nature Halogenated Organic CompoundContains covalently bonded chlorine and fluorine.[4]
Physical State Solid (Typical)Varies by supplier, but generally a solid at room temperature.
Primary Hazard EnvironmentalClassified as toxic or very toxic to aquatic life with long-lasting effects (GHS H410/H411).[7][8]
RCRA Status Hazardous WasteLikely falls under F-listed codes (if a spent solvent) or U-listed codes (if unused). It also exhibits the characteristic of Toxicity due to its environmental impact.[1][9]
Disposal Directive P501"Dispose of contents/container to an approved waste disposal plant."[7][8]

Part 2: Procedural Guide to On-Site Management

Effective waste management begins the moment the material is designated for disposal. In the laboratory, this process is governed by the regulations for Satellite Accumulation Areas (SAAs). An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected under the control of laboratory personnel.[2][9][10]

Step 1: Container Selection
  • Choose a Compatible Container: Use only containers made of materials chemically resistant to 2,3-Dichloro-5-fluorobenzenesulfonamide and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are generally suitable. Never use metal containers for acidic waste.[11]

  • Ensure Proper Condition: The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[1]

  • Avoid Food Containers: Never use former food or beverage containers to collect hazardous waste, as this can lead to accidental ingestion.[10]

Step 2: Waste Segregation & Collection
  • Designate a "Halogenated Organic Waste" Container: Dedicate a specific container for 2,3-Dichloro-5-fluorobenzenesulfonamide and other halogenated organic wastes (e.g., dichloromethane, chloroform).[4][12]

  • Do Not Mix Incompatibles: Never mix halogenated waste with other waste streams like strong acids, bases, or oxidizers.[6][10] This is crucial for preventing violent chemical reactions.

  • Solid vs. Liquid: If disposing of the pure solid, it can be collected in a labeled, compatible container. If it is in a solvent solution, pour the liquid waste carefully into the designated liquid waste container using a funnel to prevent spills.

  • Keep Containers Closed: The waste container must remain sealed at all times except when you are actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects against spills.[6][12]

Step 3: Labeling

Accurate labeling is a legal requirement and is essential for safety.

  • Apply Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[12]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical names of all constituents. Do not use abbreviations or formulas.[12]

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

Part 3: Spill and Decontamination Protocol

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (inspect gloves for integrity before use).[8]

  • Contain the Spill: For small spills of the solid, gently sweep it up to avoid creating dust. For liquid spills, cover with a suitable absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels on spills involving oxidizers.

  • Collect Cleanup Debris: Place all contaminated absorbent materials, gloves, and cleaning equipment into a dedicated, sealed plastic bag or container.

  • Label as Hazardous Waste: The cleanup debris is now considered hazardous waste. Label the container clearly as "Spill Cleanup Debris containing 2,3-Dichloro-5-fluorobenzenesulfonamide" and manage it alongside your other halogenated waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[13]

Part 4: Final Disposal Workflow

The following diagram outlines the decision-making process for handling waste streams containing 2,3-Dichloro-5-fluorobenzenesulfonamide. The ultimate destination for all these pathways is a licensed hazardous waste disposal facility, coordinated through your institution's Environmental Health and Safety (EHS) office.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 On-Site Accumulation (SAA) cluster_3 Final Disposal Pathway A Waste Generation Point (2,3-Dichloro-5-fluorobenzenesulfonamide) B Is waste solid, liquid, or contaminated debris? A->B C Solid Waste (Unused Reagent, Residue) B->C Solid D Liquid Waste (In Halogenated Solvent) B->D Liquid E Contaminated Debris (Gloves, Absorbents, Glassware) B->E Debris F Select Compatible Container (HDPE, Glass) C->F D->F E->F G Affix 'Hazardous Waste' Label List all constituents F->G H Store in Designated SAA Keep Container Closed G->H I Arrange Pickup with Institutional EHS Office H->I J Transport to Licensed Hazardous Waste Facility I->J K High-Temperature Incineration J->K

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2,3-Dichloro-5-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For the vanguard of pharmaceutical innovation, the synthesis of novel compounds is a daily pursuit. With this progress comes the critical responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides essential, direct guidance on the safe handling, use, and disposal of 2,3-Dichloro-5-fluorobenzenesulfonamide, a compound with significant potential in drug development. As Senior Application Scientists, we understand that true laboratory excellence is a fusion of cutting-edge science and unwavering commitment to safety.

Hazard Identification and Risk Assessment: Understanding the Chemistry of Caution

2,3-Dichloro-5-fluorobenzenesulfonamide belongs to the sulfonyl chloride family, a class of compounds known for their reactivity. The primary hazards associated with this and similar chemicals stem from their corrosive nature and reactivity with nucleophiles, including water.

Key Hazards:

  • Corrosivity: Like many sulfonyl chlorides, this compound is expected to be corrosive, capable of causing severe burns to the skin and eyes upon contact.[1][2] Inhalation of dust or vapors can also lead to damage of the respiratory tract.[1]

  • Reactivity with Water: A critical characteristic of sulfonyl chlorides is their exothermic and sometimes violent reaction with water, including atmospheric moisture. This reaction produces corrosive hydrochloric and sulfuric acids, posing a significant inhalation hazard.[1]

  • Toxicity: While specific toxicological data for this compound is unavailable, related compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Decomposition or combustion may produce toxic gases such as hydrogen chloride, sulfur dioxide, and nitrogen oxides.[1][4]

Hazard CategoryPotential EffectMitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[3]Use in a well-ventilated fume hood, wear appropriate PPE.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3][4]Avoid all skin contact by wearing chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye damage.[2][3][4]Wear tightly sealed safety goggles and a face shield.[1]
Reactivity Reacts violently with water and strong bases.[1]Store in a dry environment, away from incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling 2,3-Dichloro-5-fluorobenzenesulfonamide. The following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are essential to protect against splashes and the corrosive nature of the compound.[1][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[6] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect skin and personal clothing. For tasks with a higher risk of exposure, such as handling larger quantities, fire/flame resistant and impervious clothing should be considered.[1][7]

  • Respiratory Protection: All work with 2,3-Dichloro-5-fluorobenzenesulfonamide must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator may be required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to minimizing risk. The following steps provide a framework for the safe handling of 2,3-Dichloro-5-fluorobenzenesulfonamide from receipt to use.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Ensure the container is tightly closed to prevent exposure to moisture.

Handling and Use:

  • Preparation: Before handling the compound, ensure that an emergency shower and eyewash station are readily accessible.[5] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools to prevent ignition sources.[7][8]

  • Reaction Setup: When setting up reactions, add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner. Be mindful of potential exothermic reactions.

  • Work-up: Quenching of reactions containing unreacted sulfonyl chloride should be performed with extreme caution. A common and effective method is the slow addition of the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate.[1] This should be done in the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2,3-Dichloro-5-fluorobenzenesulfonamide and any contaminated materials is a critical final step in the experimental workflow.

Spill Management:

  • Small Spills: In the event of a small spill, evacuate non-essential personnel from the area.[1] While wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use water or combustible materials.

  • Large Spills: For large spills, evacuate the laboratory immediately and follow your institution's emergency procedures.

Waste Disposal:

  • Collect all waste materials, including contaminated absorbent material and disposable PPE, in a suitable, labeled, and sealed container.

  • Dispose of the waste through your institution's hazardous waste management program, ensuring compliance with all local, regional, and national regulations.[3]

Experimental Workflow Diagram

The following diagram illustrates the key decision points and safety protocols in the handling of 2,3-Dichloro-5-fluorobenzenesulfonamide.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area Away from Incompatibles inspect->store prepare Prepare for Handling in Fume Hood store->prepare don_ppe Don Mandatory PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prepare->don_ppe handle Weigh & Transfer Compound don_ppe->handle reaction Perform Reaction handle->reaction spill Spill Occurs handle->spill Risk of Spill quench Cautiously Quench Reaction (e.g., with cold NaHCO3 soln) reaction->quench reaction->spill Risk of Spill dispose Dispose of Waste in Sealed, Labeled Container quench->dispose small_spill Small Spill Procedure: 1. Evacuate Non-Essential Personnel 2. Wear PPE 3. Cover with Inert Absorbent spill->small_spill Small large_spill Large Spill Procedure: 1. Evacuate Immediately 2. Follow Emergency Protocol spill->large_spill Large small_spill->dispose end End: Decontaminate & Doff PPE large_spill->end dispose->end

Caption: Workflow for the safe handling of 2,3-Dichloro-5-fluorobenzenesulfonamide.

References

  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • 3M. Pharmaceutical industry best practice. [Link]

  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE) to protect yourself from infection. [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
2,3-Dichloro-5-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-fluorobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.